3-Cyclopropylpyridin-2-amine dihydrochloride
説明
BenchChem offers high-quality 3-Cyclopropylpyridin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropylpyridin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-cyclopropylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFDYJANJREQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-79-0 | |
| Record name | 2-Pyridinamine, 3-cyclopropyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Properties and Applications of 3-Cyclopropylpyridin-2-amine dihydrochloride: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of strained ring systems into heteroaromatic scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. 3-Cyclopropylpyridin-2-amine dihydrochloride (CAS: 1707367-79-0) represents a highly versatile, privileged building block[1]. Featuring an electron-deficient pyridine ring, an electron-donating primary amine, and a sterically demanding cyclopropyl group, this compound is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-helminthic agents[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Causality of Salt Formation
Understanding the physicochemical distinctions between the free base and the dihydrochloride salt is critical for downstream assay development and formulation.
The free base, 3-cyclopropylpyridin-2-amine (CAS: 878805-25-5), contains a primary amine adjacent to a pyridine nitrogen[4]. The cyclopropyl group at the C3 position introduces significant ring strain, which subtly alters the electron density and basicity of the adjacent amine[4]. However, free base heteroaromatics are often prone to oxidative degradation and exhibit poor aqueous solubility.
To circumvent this, the compound is typically isolated and utilized as a dihydrochloride salt . Protonation of both the highly basic primary amine and the less basic pyridine nitrogen (forming C8H10N2 · 2HCl) locks the molecule into a stable crystalline lattice. This transformation drastically improves shelf-life, mitigates hygroscopicity, and ensures rapid dissolution in aqueous media for in vitro biological assays[1].
Quantitative Data Presentation
| Property | 3-Cyclopropylpyridin-2-amine (Free Base) | 3-Cyclopropylpyridin-2-amine dihydrochloride |
| CAS Number | 878805-25-5[4] | 1707367-79-0[1] |
| Molecular Formula | C8H10N2[4] | C8H10N2 · 2HCl (or C8H12Cl2N2)[1] |
| Molecular Weight | 134.18 g/mol [4] | 207.10 g/mol [1] |
| Physical State | Viscous liquid to low-melting solid | Crystalline solid |
| Aqueous Solubility | Low to Moderate | High |
| Primary Application | Synthetic intermediate | HTS Assays / API formulation |
Synthetic Methodologies
The most efficient and scalable route to synthesize the 3-cyclopropylpyridin-2-amine core is via a Suzuki-Miyaura cross-coupling reaction, followed by controlled protonation to yield the dihydrochloride salt[3][4].
Causality in Experimental Design:
-
Catalyst Selection: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand provides exceptional steric bulk and electron density, facilitating the oxidative addition of the electron-deficient 3-bromopyridin-2-amine while preventing catalyst deactivation[3].
-
Base & Solvent: Potassium carbonate (K2CO3) in a Dioxane/Water mixture is optimal. The water dissolves the inorganic base to form a reactive boronate complex with cyclopropylboronic acid, accelerating the critical transmetalation step, while dioxane maintains the organic substrates in solution[5].
Step-by-Step Protocol: Synthesis & Salt Formation
This protocol is designed as a self-validating system; intermediate validation ensures high purity before proceeding to salt formation.
Step 1: Suzuki-Miyaura Coupling
-
Preparation: Under a nitrogen atmosphere, charge a reaction vessel with 3-bromopyridin-2-amine (1.0 eq) and cyclopropylboronic acid (1.3 eq)[3].
-
Solvent & Base: Add a solvent mixture of 1,4-Dioxane and H2O (10:1 ratio). Add K2CO3 (3.5 eq) to the mixture[5].
-
Catalysis: Introduce Pd(dppf)Cl2 (0.2 eq) to the suspension.
-
Reaction: Stir the mixture at 100°C for 2 hours under continuous nitrogen flow[3].
-
Workup: Cool the mixture to room temperature, pour into H2O, and extract with Ethyl Acetate (EtOAc). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[3].
-
Validation Check: Purify via silica gel column chromatography. Confirm the free base structure via LC-MS (Expected m/z: [M+H]+ = 135.1).
Step 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified 3-cyclopropylpyridin-2-amine free base in anhydrous diethyl ether or dichloromethane.
-
Protonation: Slowly bubble anhydrous HCl gas through the solution (or add a stoichiometric excess of HCl in dioxane) at 0°C until precipitation ceases.
-
Isolation: Filter the resulting precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield 3-cyclopropylpyridin-2-amine dihydrochloride as a crystalline solid.
Fig 1: Self-validating synthetic workflow from 3-bromopyridin-2-amine to the dihydrochloride salt.
Mechanistic Applications in Drug Discovery
The structural topology of 3-cyclopropylpyridin-2-amine makes it a highly sought-after pharmacophore in targeted therapies. The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors, capable of forming critical bidentate hydrogen bonds with the ATP-binding pocket of target kinases.
A. Dual Leucine Zipper Kinase (DLK) Inhibitors
Derivatives of 3-cyclopropylpyridin-2-amine are heavily patented as inhibitors of Dual Leucine Zipper Kinase (DLK)[2]. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) pathway, which drives neuronal apoptosis following injury or stress.
-
Mechanistic Rationale: The 2-aminopyridine core anchors the inhibitor to the DLK hinge region, while the C3-cyclopropyl group projects into a specific hydrophobic sub-pocket. The ring strain of the cyclopropyl group restricts conformational flexibility, dramatically enhancing target selectivity and binding affinity, thereby preventing neurodegeneration[2].
Fig 2: Mechanism of DLK inhibition by 3-cyclopropylpyridin-2-amine derivatives.
B. Anti-Helminthic Agents & Complement-Mediated Disorders
Beyond neurodegeneration, the scaffold has been successfully utilized to synthesize novel heterocyclic compounds for the treatment of helminth infections (e.g., nematodes and tapeworms)[3]. Furthermore, functionalized derivatives synthesized via POCl3-mediated cyclization of 3-cyclopropylpyridin-2-amine have shown efficacy in treating complement-mediated inflammatory disorders[6].
Handling, Stability, and Storage Protocols
To maintain the chemical integrity of 3-cyclopropylpyridin-2-amine dihydrochloride, strict adherence to storage protocols is required:
-
Storage Conditions: Store in a tightly sealed container, protected from light, at room temperature or 4°C for long-term preservation[4].
-
Hygroscopicity Management: Although the dihydrochloride salt is less hygroscopic than the free base, it should be handled in a low-humidity environment or stored with desiccants to prevent water absorption, which can alter the effective molecular weight during precise stoichiometric calculations.
-
Safety: Handle as a biologically active intermediate. Wear standard laboratory PPE (nitrile gloves, safety goggles) and manipulate fine powders within a certified fume hood to prevent inhalation.
References
- Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 - Smolecule. smolecule.com.
- 3-Cyclopropylpyridin-2-amine dihydrochloride | 1707367-79-0. sigmaaldrich.com.
- WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents. google.com.
- KR20220027822A - Heterocyclic compounds and their use for the treatment of helminth infections and diseases - Google Patents. google.com.
- CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents. google.com.
- WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents. google.com.
Sources
- 1. 3-Cyclopropylpyridin-2-amine dihydrochloride | 1707367-79-0 [sigmaaldrich.com]
- 2. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]
- 3. KR20220027822A - Heterocyclic compounds and their use for the treatment of helminth infections and diseases - Google Patents [patents.google.com]
- 4. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 5. CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents [patents.google.com]
- 6. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
3-Cyclopropylpyridin-2-amine Dihydrochloride: A Comprehensive Technical Guide for Medicinal Chemistry and Drug Development
Executive Summary & Strategic Utility
In modern drug discovery, functionalized aminopyridines serve as privileged scaffolds. 3-Cyclopropylpyridin-2-amine dihydrochloride is a highly specialized building block that combines the hydrogen-bonding capacity of a 2-aminopyridine core with the unique steric and electronic properties of a cyclopropyl substituent.
As a Senior Application Scientist, I frequently utilize this scaffold when designing kinase hinge-binders or protease inhibitors. The cyclopropyl group introduces significant ring strain and steric bulk without the excessive lipophilicity of larger alkyl groups, effectively locking the conformation of adjacent substituents and modulating the basicity of the pyridine nitrogen. Converting the free base into the dihydrochloride salt is a critical experimental choice: it prevents oxidative degradation, drastically improves aqueous solubility for biological assays, and transforms a difficult-to-handle oil into a free-flowing crystalline powder suitable for high-throughput parallel synthesis .
Chemical Identifiers & Physicochemical Data
To ensure rigorous tracking across inventory and electronic lab notebooks (ELNs), it is vital to distinguish between the free base and the dihydrochloride salt. The table below summarizes the quantitative data and identifiers for both forms 1, [[2]]().
| Property | 3-Cyclopropylpyridin-2-amine (Free Base) | 3-Cyclopropylpyridin-2-amine Dihydrochloride |
| CAS Number | 878805-25-5 | 1707367-79-0 |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ · 2HCl |
| Molecular Weight | 134.18 g/mol | 207.10 g/mol |
| Canonical SMILES | C1CC1C2=C(N=CC=C2)N | C1CC1C2=C(N=CC=C2)N.Cl.Cl |
| InChI Key | BVTBNTIAVIFETQ-UHFFFAOYSA-N | (Salt format varies by ELN) |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Powder |
Mechanistic Rationale in Drug Design
The selection of 3-cyclopropylpyridin-2-amine over simpler analogs (like 3-methylpyridin-2-amine) is driven by precise structural causality:
-
Conformational Restriction: The cyclopropyl ring forces the molecule out of coplanarity when bound to target proteins, which is crucial for achieving selectivity in tight binding pockets (e.g., KRAS G12C or Complement Factor D).
-
Electronic Modulation: The electron-donating nature of the cyclopropyl group increases the electron density on the pyridine ring, enhancing its strength as a hydrogen bond acceptor.
-
Salt Causality: The molecule possesses two basic nitrogens (the aromatic pyridine nitrogen and the primary exocyclic amine). Utilizing the dihydrochloride salt ensures both sites are protonated during storage, shielding the electron-rich ring from electrophilic degradation and atmospheric oxidation.
Synthesis and Salt Formation Workflows
The most robust method for synthesizing the free base is via a Suzuki-Miyaura cross-coupling between 2-amino-3-bromopyridine and cyclopropylboronic acid, followed by treatment with anhydrous HCl to precipitate the salt [[3]]().
Caption: Workflow for the synthesis and salt formation of 3-Cyclopropylpyridin-2-amine dihydrochloride.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an internal check to verify success before proceeding.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Preparation: Charge a flame-dried Schlenk flask with 2-amino-3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: An excess of boronic acid is required to compensate for inevitable protodeboronation side reactions at elevated temperatures.
-
-
Solvent & Base: Add a rigorously degassed mixture of Toluene/Water (4:1 v/v) and K₃PO₄ (2.0 eq).
-
Causality: Degassing prevents the oxidative deactivation of the Pd(0) catalytic species. K₃PO₄ provides the necessary basicity to activate the boronic acid into a reactive boronate complex without hydrolyzing the substrate.
-
-
Reaction: Heat the mixture to 90°C under an inert argon atmosphere for 12 hours.
-
Validation Check: Monitor the reaction conversion via LC-MS. Self-Validation: The disappearance of the heavily isotopic bromine cluster (m/z ~173/175) and the emergence of the product peak (m/z 135 [M+H]⁺) confirms successful cross-coupling. If significant protodeboronated side product is observed, the K₃PO₄ base was likely insufficiently dried.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify via flash chromatography to isolate the free base.
Step 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified 3-cyclopropylpyridin-2-amine free base in anhydrous diethyl ether.
-
Acidification: Slowly add 2.5 equivalents of HCl (4M solution in dioxane) dropwise at 0°C.
-
Causality: The low temperature controls the exothermic salt formation, preventing localized thermal degradation and ensuring the precipitation of a highly pure, crystalline salt.
-
-
Validation Check: Self-Validation: The formation of the dihydrochloride salt is confirmed by a physical phase shift from a soluble oil/solution to a heavy, free-flowing white precipitate. Furthermore, pH validation of a 1% aqueous solution of the resulting solid must yield a pH < 2, confirming double protonation.
-
Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum.
Applications in Advanced Therapeutics
The 3-cyclopropylpyridin-2-amine scaffold is a critical intermediate in the synthesis of several advanced pharmaceutical candidates across diverse therapeutic areas.
Caption: Key therapeutic targets utilizing the 3-cyclopropylpyridin-2-amine scaffold in drug discovery.
-
Complement Factor D Inhibitors: The scaffold is utilized extensively in the development of Factor D inhibitors (e.g., by Achillion Pharmaceuticals) for the treatment of alternative complement pathway disorders like C3 glomerulopathy (C3G). The aminopyridine core forms critical hydrogen bonds within the serine protease hinge region, while the cyclopropyl group dictates the binding trajectory of the attached macrocycle 4.
-
KRAS G12C Inhibitors: In oncology, this compound is employed as a nucleophilic building block to construct inhibitors targeting the KRAS G12C mutation, a major driver in non-small cell lung cancer (NSCLC) and colorectal cancer [[5]]().
-
Protein Tyrosine Phosphatase (PTP) Inhibitors: The steric profile of the cyclopropyl group has proven highly effective in the synthesis of selective PTP inhibitors aimed at treating hyperproliferative diseases [[6]]().
References
- Achillion Pharmaceuticals, Inc. "Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders." Google Patents (WO2018160889A1).
- Amgen Inc. "Kras G12C inhibitors and methods of using the same." Google Patents (CA3098574A1).
- Revolution Medicines, Inc. "Protein tyrosine phosphatase inhibitors." Google Patents (WO2020201991A1).
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 3. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 4. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 5. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
- 6. WO2020201991A1 - Protein tyrosine phosphatase inhibitors - Google Patents [patents.google.com]
The Therapeutic Potential of 3-Cyclopropylpyridin-2-amine Derivatives: A Technical Guide
Executive Summary
In modern medicinal chemistry, identifying privileged scaffolds that offer optimal physicochemical properties and target specificity is a primary driver of drug discovery. 3-Cyclopropylpyridin-2-amine (CAS: 878805-25-5) has emerged as a highly versatile heterocyclic building block. Characterized by an aromatic pyridine ring, a sterically demanding but low-molecular-weight cyclopropyl group at the 3-position, and a primary amine at the 2-position, this moiety provides a unique combination of hydrogen-bonding capability and lipophilic bulk.
This whitepaper explores the mechanistic rationale, therapeutic applications, and synthetic protocols surrounding 3-cyclopropylpyridin-2-amine derivatives, focusing on their roles in neurodegeneration, immunology, and parasitology.
Structural Rationale: Why 3-Cyclopropylpyridin-2-amine?
The architectural design of 3-cyclopropylpyridin-2-amine derivatives is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:
-
Hinge-Binding Amine: The 2-amine group acts as a critical hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the binding of ATP to the hinge region of various kinases 1.
-
Cyclopropyl Ring Strain & Lipophilicity: The cyclopropyl group introduces significant ring strain and lipophilicity without the rotational entropy penalty of a linear alkyl chain (e.g., a propyl group). This rigid, compact bulk allows the molecule to snugly fit into tight hydrophobic pockets adjacent to a target protein's gatekeeper residue, enhancing both affinity and selectivity.
Key Therapeutic Applications
Neurodegenerative Diseases (DLK Inhibition)
Dual Leucine Zipper Kinase (DLK or MAP3K12) is a central regulator of neuronal degeneration following axonal injury or cellular stress. Activation of DLK triggers the downstream c-Jun N-terminal kinase (JNK) pathway, ultimately leading to neuronal apoptosis.
Derivatives incorporating the 3-cyclopropylpyridin-2-amine scaffold have been heavily investigated as potent DLK inhibitors 2. The pyridine-amine core anchors the molecule to the DLK hinge region, while the cyclopropyl group projects into the hydrophobic selectivity pocket, preventing off-target binding to closely related kinases. This mechanism offers a disease-modifying approach for conditions like Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and traumatic brain injury.
Fig 1: Inhibition of the DLK/JNK apoptotic signaling pathway by 3-Cyclopropylpyridin-2-amine.
Complement-Mediated Disorders (Factor D Inhibition)
The alternative pathway of the complement cascade is implicated in various autoimmune and inflammatory diseases, including Age-Related Macular Degeneration (AMD) and C3 glomerulonephritis (C3G). Complement Factor D is a highly specific serine protease that cleaves Factor B, an essential early step in this cascade.
Recent pharmaceutical patents demonstrate that aryl and heterocyclic compounds derived from 3-cyclopropylpyridin-2-amine act as potent Factor D inhibitors 3. The basic amine functionality interacts with the catalytic triad of the protease, while the cyclopropyl moiety modulates the physicochemical profile to ensure adequate tissue penetration (e.g., ocular bioavailability for AMD).
Anti-Helminthic & Parasitic Agents
Beyond human endogenous targets, this scaffold has shown efficacy in veterinary and human parasitology. Heterocyclic compounds featuring this moiety are utilized to treat helminth infections 4. The lipophilic nature of the cyclopropyl group enhances the molecule's ability to penetrate the thick nematode cuticle, reaching internal neuromuscular targets and inducing parasitic paralysis.
Quantitative Data Summary
The table below summarizes the representative pharmacological metrics of 3-cyclopropylpyridin-2-amine derivatives across different therapeutic domains.
| Therapeutic Target / Disease Area | Derivative Class | Representative Potency | Key Structural Role of the Scaffold |
| Dual Leucine Zipper Kinase (DLK) | 3-Substituted Pyrazoles | IC₅₀ < 10 nM | H-bond donor to hinge region; hydrophobic pocket filling. |
| Complement Factor D | Aryl/Heterocyclic Amines | IC₅₀ < 50 nM | Modulates alternative complement cascade; enhances ocular penetration. |
| Helminth Neuromuscular Targets | Heterocycle Hybrids | EC₅₀ < 1 μM | Enhances target residence time via lipophilic cuticle interaction. |
Synthetic Methodology & Experimental Protocols
To utilize 3-cyclopropylpyridin-2-amine as a building block, it is typically synthesized via a Suzuki-Miyaura cross-coupling reaction . The following protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm reaction success before proceeding.
Rationale Behind Experimental Choices
-
Catalyst Selection: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents catalyst deactivation (e.g., palladium black formation) and effectively handles the steric hindrance of the cyclopropylboronic acid.
-
Solvent System: A Dioxane/H₂O mixture is utilized. Dioxane provides excellent solubility for the organic substrates, while water is strictly necessary to dissolve the inorganic base (K₂CO₃), which activates the boronic acid to form a reactive boronate complex essential for the transmetalation step.
Fig 2: Suzuki-Miyaura coupling workflow for synthesizing 3-Cyclopropylpyridin-2-amine.
Step-by-Step Protocol
-
Preparation: Under a strict Nitrogen (N₂) atmosphere, combine 3-bromopyridin-2-amine (1.0 eq, e.g., 5g, 28.9 mmol) and cyclopropylboronic acid (1.3 eq, 3.23g, 37.5 mmol) in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃) (3.5 eq, 13.9g, 101 mmol).
-
Solvent & Catalyst: Suspend the mixture in 30 mL of 1,4-Dioxane and 3 mL of deionized H₂O. Add the palladium catalyst, Pd(dppf)Cl₂ (0.2 eq, 4.23g, 5.78 mmol).
-
Reaction Execution: Heat the mixture to 100°C and stir vigorously for 2 hours.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexane eluent. The reaction is complete when the UV-active spot corresponding to 3-bromopyridin-2-amine completely disappears.
-
-
Workup: Cool the mixture to room temperature, pour into 100 mL of H₂O, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue via silica gel column chromatography (100-200 mesh), eluting with a gradient of 10% to 30% Ethyl Acetate in Hexane.
-
Final Validation: Confirm the product via ¹H NMR (400 MHz, Chloroform-d). Key diagnostic peaks include the amine protons at ~4.76 ppm (s, 2H) and the cyclopropyl multiplet at ~1.60 ppm (m, 1H) 2.
References
- Genentech, Inc. "3-substituted pyrazoles and use as DLK inhibitors." WIPO (PCT) Patent WO2014111496A1.
- Achillion Pharmaceuticals, Inc. "Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders." WIPO (PCT) Patent WO2018160889A1.
- Celgene (Xinji Company). "Heterocyclic compounds and their use for treating helminth infections and diseases." China Patent CN114072395A.
Sources
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]
- 3. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 4. CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google Patents [patents.google.com]
Solubility Profile and Solvation Dynamics of 3-Cyclopropylpyridin-2-amine Dihydrochloride: A Technical Guide for Pharmaceutical Synthesis
Executive Summary
The compound 3-Cyclopropylpyridin-2-amine dihydrochloride (CAS 1707367-79-0) is a highly specialized chemical intermediate[1]. Its free base counterpart (CAS 878805-25-5) is a critical building block in the synthesis of advanced therapeutics, prominently featured in the development of Dual Leucine Zipper Kinase (DLK) inhibitors[2] and Complement Factor D inhibitors[3]. Understanding the solubility profile of this specific dihydrochloride salt is paramount for process chemists and drug development professionals, as its unique physicochemical properties dictate the parameters for extraction, purification, and subsequent coupling reactions.
Physicochemical Profiling & Structural Dichotomy
The solubility behavior of 3-Cyclopropylpyridin-2-amine dihydrochloride is governed by a stark structural dichotomy.
On one hand, the core of the molecule is a dihydrochloride salt. In this state, both the pyridine ring nitrogen and the exocyclic primary amine are protonated, generating a dense, doubly positive charge. This ionic lattice demands a solvent with a high dielectric constant (ε) to overcome the endothermic lattice dissociation energy.
On the other hand, the cyclopropyl group at the 3-position introduces a localized domain of lipophilicity and steric bulk. While the unprotonated free base readily dissolves in non-polar organic mixtures—allowing for standard purification via silica gel chromatography using [2]—the dihydrochloride salt remains locked in a rigid, insoluble crystal lattice in such environments.
Comparative Solubility Profile: Water vs. Organic Solvents
The divergence in solvation dynamics across different media is summarized in the table below. The ionic nature of the salt completely overrides the lipophilic contribution of the cyclopropyl ring unless the solvent possesses sufficient polarizability to shield the dissociated ions.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |
| Water | 80.1 | Very High (>100 mg/mL) | Ion-dipole interaction; complete lattice dissociation. |
| Methanol | 32.7 | Moderate to High | Hydrogen bonding; partial ion dissociation. |
| Dichloromethane (DCM) | 8.9 | Low (<1 mg/mL) | Tight ion-pairing; dominated by lattice energy. |
| Hexane | 1.9 | Insoluble | Lack of polarizability; no solvation of ionic core. |
Mechanistic Solvation Pathways
The causality behind the solubility divergence lies in the thermodynamic cycle of dissolution. In aqueous media, the high dielectric constant of water effectively shields the dissociated ions, providing an exothermic solvation energy that easily overcomes the lattice energy. In organic solvents with low dielectric constants (e.g., DCM), the lack of polarizability prevents effective ion shielding. Instead of dissociating, the salt undergoes tight ion-pairing, leading to rapid precipitation.
Thermodynamic solvation pathways of 3-Cyclopropylpyridin-2-amine 2HCl in different media.
Self-Validating Experimental Protocol for Solubility Determination
To accurately determine the thermodynamic solubility of 3-Cyclopropylpyridin-2-amine dihydrochloride, kinetic methods (like solvent-shift) must be avoided, as they often induce supersaturation artifacts. The following isothermal shake-flask methodology provides a self-validating system for rigorous quantification.
Step-by-step thermodynamic solubility determination workflow using the shake-flask method.
Step-by-Step Methodology:
-
Solute Addition: Add an excess amount (e.g., 200 mg) of 3-Cyclopropylpyridin-2-amine dihydrochloride to a 5 mL glass vial containing 2 mL of the target solvent.
-
Isothermal Equilibration: Seal the vial and agitate in an isothermal shaker at 25.0 ± 0.1 °C for 24 to 48 hours.
-
Causality: Prolonged equilibration ensures the system reaches true thermodynamic equilibrium, eliminating kinetic artifacts associated with rapid dissolution.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: This dual-separation approach prevents colloidal micro-particulates from artificially inflating the measured solubility.
-
-
Quantitative Analysis: Dilute the filtered supernatant with a compatible mobile phase and analyze via HPLC-UV at the compound's λ_max.
-
Data Validation (The Self-Validating Step): Recover the undissolved solid residue and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: Hydrochloride salts can disproportionate into the free base in certain solvent mixtures. Confirming that the solid residue remains the dihydrochloride salt validates the integrity of the phase and the resulting solubility measurement.
-
Practical Implications in Drug Development & Synthesis
Understanding the solubility profile of this dihydrochloride salt is critical for successful synthetic execution. Because the salt is virtually insoluble and unreactive in non-polar organic solvents, specialized handling is required during coupling reactions.
For instance, when reacting 3-cyclopropylpyridin-2-amine with electrophiles like POCl₃ in , the system must be neutralized. Standard synthetic protocols dictate the addition of an organic base, such as pyridine, to the DCM suspension. The pyridine neutralizes the hydrochloride salt in situ, liberating the free base. Once liberated, the lipophilic cyclopropyl group aids in solvating the free base into the DCM, allowing the exocyclic amine to act as an active nucleophile for the subsequent reaction.
References
[2] Title: WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors Source: Google Patents URL:
Title: FIG.19 L3 / A - Complement Factor D inhibitors (Achillion Pharmaceuticals) Source: Googleapis / Patent Application URL:
[3] Title: WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders Source: Google Patents URL:
Sources
- 1. 878805-25-5|3-Cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]
- 3. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Cyclopropylpyridin-2-amine in Modern Drug Discovery
Abstract
In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a versatile foundation for the development of novel therapeutics. The 3-cyclopropylpyridin-2-amine core is one such rising star. This technical guide provides an in-depth exploration of this scaffold, dissecting its chemical attributes, synthetic accessibility, and its burgeoning role in the design of targeted therapies. We will navigate through its strategic application in kinase inhibition, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Allure of a Constrained Aromatic Amine
The 3-cyclopropylpyridin-2-amine scaffold is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 2-position[1]. Its growing appeal in drug discovery stems from the synergistic combination of its constituent parts: the 2-aminopyridine motif and the cyclopropyl ring.
The 2-aminopyridine core is a well-established pharmacophore, particularly in the realm of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it a reliable anchor for designing potent and selective inhibitors[2]. This bioisosteric replacement for the adenine core of ATP has been successfully incorporated into numerous approved and investigational drugs[3][4].
The cyclopropyl group , a small, strained carbocycle, imparts a unique set of properties to a molecule. Its rigid nature can lock a molecule into a specific conformation, which can be entropically favorable for binding to a protein target. Furthermore, the high s-character of its C-H bonds can enhance metabolic stability by reducing susceptibility to oxidative metabolism. This strategic incorporation of a cyclopropyl moiety has been a key factor in optimizing the pharmacokinetic profiles of many clinical candidates.
The fusion of these two powerful fragments in 3-cyclopropylpyridin-2-amine creates a scaffold with immense potential for generating novel intellectual property and developing best-in-class therapeutics.
Synthetic Strategies: Accessing the Core Scaffold and its Derivatives
The efficient synthesis of the 3-cyclopropylpyridin-2-amine core and its derivatives is crucial for its exploration in drug discovery. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.
Construction of the 3-Cyclopropylpyridin-2-amine Core
The fundamental scaffold can be assembled through modern cross-coupling reactions. A particularly effective method is the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of a pyridine-based halide with a cyclopropylboronic acid or its ester.
Experimental Protocol 1: Synthesis of 3-Cyclopropylpyridin-2-amine via Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-2-aminopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-2-aminopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in toluene.
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask, followed by the addition of toluene and degassed water (typically in a 10:1 ratio).
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-cyclopropylpyridin-2-amine.
Derivatization of the Scaffold: Building Chemical Diversity
With the core scaffold in hand, further diversification is typically achieved by functionalizing the 2-amino group. The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds between the aminopyridine and various aryl or heteroaryl halides, enabling the exploration of a vast chemical space.
Experimental Protocol 2: Synthesis of N-Aryl-3-cyclopropylpyridin-2-amines via Buchwald-Hartwig Amination
Materials:
-
3-Cyclopropylpyridin-2-amine
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add 3-cyclopropylpyridin-2-amine (1.2 eq) and the aryl halide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Heating: Seal the vessel and heat the mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the desired N-aryl-3-cyclopropylpyridin-2-amine.[5][6]
Application in Kinase Inhibitor Drug Discovery
The 3-cyclopropylpyridin-2-amine scaffold is particularly well-suited for the development of kinase inhibitors. The 2-aminopyridine moiety acts as a hinge-binder, while the cyclopropyl group can be positioned to probe various pockets within the ATP-binding site, and the derivatizable 2-amino group allows for the introduction of substituents that can enhance potency and selectivity.
Targeting Key Kinase Families
Based on the prevalence of the aminopyridine scaffold in known kinase inhibitors, several kinase families represent promising targets for derivatives of 3-cyclopropylpyridin-2-amine:
-
Janus Kinases (JAKs): JAK inhibitors are a cornerstone of treatment for autoimmune diseases like rheumatoid arthritis and psoriasis[][8][9]. The development of selective JAK inhibitors is an area of intense research, and the unique conformational constraints imposed by the cyclopropyl group could be exploited to achieve selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2)[9][10].
-
Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their overexpression is linked to various cancers[2][11][12][13][14][15]. Several aminopyrimidine-based Aurora kinase inhibitors have entered clinical trials[2]. The 3-cyclopropylpyridin-2-amine scaffold offers a novel platform for designing next-generation Aurora kinase inhibitors with improved properties.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases[16][17][18][19][20][21][22][23][24][25]. The development of RIPK1 inhibitors is an active area of research, and the 3-cyclopropylpyridin-2-amine scaffold could serve as a starting point for the discovery of novel allosteric or ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for the 3-cyclopropylpyridin-2-amine scaffold is emerging, general principles from related aminopyridine kinase inhibitors can be extrapolated:
| Moiety | Position | General SAR Observations |
| 2-Amino Group | N-substitution | Crucial for modulating potency and selectivity. Bulky or decorated aryl and heteroaryl groups can access additional binding pockets. |
| Cyclopropyl Group | 3-position | Can provide beneficial hydrophobic interactions and conformational rigidity. Its orientation can significantly impact binding affinity. |
| Pyridine Ring | 4, 5, and 6-positions | Substitution at these positions can fine-tune electronic properties, solubility, and metabolic stability. |
Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery of kinase inhibitors based on the 3-cyclopropylpyridin-2-amine scaffold.
Biological Evaluation: Confirming Target Engagement and Cellular Activity
Once a library of 3-cyclopropylpyridin-2-amine derivatives has been synthesized, a cascade of biological assays is employed to assess their potential as drug candidates.
In Vitro Kinase Inhibition Assay
The initial screening of compounds is typically performed using an in vitro kinase assay to determine their potency against the target kinase. A variety of formats are available, with fluorescence-based methods being common for high-throughput screening.
Experimental Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Reaction Setup: In a white, opaque 384-well plate, add the kinase, substrate, and inhibitor at various concentrations in a suitable assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves a two-step addition of reagents to first deplete the remaining ATP and then convert the produced ADP into a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement
A critical step in drug discovery is to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding can alter the thermal stability of a protein.
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Materials:
-
Cell line expressing the target kinase
-
Synthesized inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to a high confluency and treat them with the inhibitor compound or a vehicle control (DMSO) for a specified time at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by three cycles of freeze-thaw. Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Modulation
The therapeutic effect of a kinase inhibitor is ultimately determined by its ability to modulate the signaling pathway in which the target kinase is involved. Understanding these pathways is crucial for interpreting the biological effects of the inhibitors.
JAK-STAT Signaling Pathway
Caption: A simplified diagram of the JAK-STAT signaling pathway, a key target for immunomodulatory drugs.[26][27][28][29][30]
Aurora Kinase in Mitosis
Caption: The roles of Aurora A and Aurora B kinases at different stages of mitosis.[11][12][13][14][31]
RIPK1-Mediated Necroptosis
Caption: A simplified representation of the RIPK1-mediated necroptosis pathway.[16][17][18][19][20]
Conclusion and Future Perspectives
The 3-cyclopropylpyridin-2-amine scaffold represents a confluence of desirable properties for modern drug discovery. Its synthetic tractability, coupled with the proven utility of its constituent aminopyridine and cyclopropyl motifs, makes it a highly attractive starting point for the development of novel therapeutics, particularly in the competitive landscape of kinase inhibitors. While the direct incorporation of this specific scaffold into approved drugs is an area of ongoing development, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for its successful application. As our understanding of the structural nuances of kinase active sites continues to evolve, the unique conformational constraints and physicochemical properties offered by the 3-cyclopropylpyridin-2-amine scaffold will undoubtedly secure its place as a valuable tool in the medicinal chemist's arsenal.
References
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Schematic diagram of necroptosis and the RIPK1-dependent apoptosis... ResearchGate. [Link]
-
JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]
-
A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]
-
Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... ResearchGate. [Link]
-
Mechanism of RIPK1/RIPK3/MLKL pathway-mediated necroptosis. Complex I:... ResearchGate. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
The JAK/STAT Pathway. PMC - NIH. [Link]
-
This figure illustrates the roles of Aurora Kinases A and B in mitosis,... ResearchGate. [Link]
-
Aurora kinases: Generators of spatial control during mitosis. Frontiers. [Link]
-
RIPK1 in necroptosis and recent progress in related pharmaceutics. Frontiers. [Link]
-
Aurora at the pole and equator: overlapping functions of Aurora kinases in the mitotic spindle | Open Biology. The Royal Society. [Link]
-
Aurora A Protein Kinase: To the Centrosome and Beyond. PMC - NIH. [Link]
-
RIPK1-mediated regulated necrosis. Reactome Pathway Database. [Link]
-
The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex. PMC. [Link]
-
Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. [Link]
-
Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. PMC. [Link]
-
Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
synthesis of Cyclopropyl anilines. ResearchGate. [Link]
-
Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Publishing. [Link]
-
Advances in RIPK1 kinase inhibitors. Frontiers. [Link]
-
Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI. [Link]
-
Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. PubMed. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
-
Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]
-
Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Prodrug forms of kinase inhibitors and their use in therapy.
-
JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders. F1000Research. [Link]
-
Chemical structures of Aurora kinase inhibitors analyzed in this study.... ResearchGate. [Link]
- Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]
-
Patents In BindingDB. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors [mdpi.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK inhibitors for the treatment of... | F1000Research [f1000research.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 19. Reactome | RIPK1-mediated regulated necrosis [reactome.org]
- 20. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. anygenes.com [anygenes.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 30. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
An In-depth Technical Guide to the pKa Values and Ionization of 3-Cyclopropylpyridin-2-amine Dihydrochloride
Abstract
The acid dissociation constant, pKa, is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the ionization behavior of 3-Cyclopropylpyridin-2-amine dihydrochloride, a diprotic basic compound. We delve into the theoretical underpinnings of its ionization, predict its pKa values based on structural analysis and computational tools, and provide detailed, field-proven experimental protocols for the empirical determination of these constants. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of ionizable drug candidates, offering both foundational knowledge and practical, step-by-step methodologies.
Introduction: The Critical Role of pKa in Drug Development
In the journey of a drug molecule from discovery to clinical application, a thorough understanding of its physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out for its extensive influence on a drug's behavior.[1][2] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn governs its solubility, permeability, protein binding, and ability to interact with its biological target.[1] For a molecule like 3-Cyclopropylpyridin-2-amine, which is supplied as a dihydrochloride salt, understanding its two distinct pKa values is essential for predicting its absorption in the variable pH environments of the gastrointestinal tract, its distribution in the bloodstream (pH ~7.4), and its interaction with target receptors.[3][4]
3-Cyclopropylpyridin-2-amine possesses two basic centers capable of protonation: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. The dihydrochloride salt form indicates that both of these sites are protonated, creating a dicationic species at low pH.[5] As the pH increases, these protons will dissociate sequentially, governed by their respective pKa values. This guide will explore the theoretical basis for these pKa values, provide robust methods for their experimental determination, and discuss the interpretation of the resulting data.
Theoretical Framework and pKa Prediction
A proactive approach to understanding the ionization of 3-Cyclopropylpyridin-2-amine dihydrochloride begins with a theoretical analysis of its structure and the electronic effects of its substituents.
Structural Analysis and Substituent Effects
The basicity of the two nitrogen atoms in 3-Cyclopropylpyridin-2-amine is a nuanced interplay of hybridization, resonance, and inductive effects.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen resides in an sp2 hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The pKa of unsubstituted pyridine is approximately 5.2.[6]
-
2-Amino Group: The amino group at the 2-position is a strong electron-donating group through resonance (+M effect). The lone pair on the exocyclic nitrogen can be delocalized into the pyridine ring, increasing the electron density on the ring atoms and, importantly, on the endocyclic nitrogen. This increased electron density makes the pyridine nitrogen more basic. The pKa of 2-aminopyridine is 6.86, significantly higher than that of pyridine, illustrating this powerful activating effect.[7][8]
-
3-Cyclopropyl Group: The cyclopropyl group at the 3-position is generally considered to be a weak electron-donating group. Its effect is primarily transmitted through an inductive effect (+I) and through-bond hyperconjugation, which can stabilize an adjacent positive charge. The Hammett substituent constant (σm) for a cyclopropyl group is approximately -0.07, indicating its electron-donating nature from the meta position.[9] This will have a modest, basicity-enhancing effect on the pyridine nitrogen compared to hydrogen.
Based on this analysis, the first protonation (and therefore the higher pKa value) is expected to occur at the endocyclic pyridine nitrogen, which benefits from the strong resonance donation of the 2-amino group and the weak inductive donation of the 3-cyclopropyl group. The second protonation will occur on the exocyclic amino group.
In-Silico pKa Prediction
To obtain quantitative estimates for the pKa values, several computational tools are available to pharmaceutical scientists. These programs utilize large databases of experimental pKa values and employ various algorithms, including quantitative structure-activity relationships (QSAR), Hammett-type equations, and machine learning models like graph-convolutional neural networks, to predict ionization constants from chemical structures.[10][11][12]
Table 1: Predicted pKa Values for 3-Cyclopropylpyridin-2-amine
| Prediction Software/Method | Predicted pKa1 (Pyridinium) | Predicted pKa2 (Ammonium) |
| ACD/Percepta[12] | ~7.0 ± 0.4 | ~2.5 ± 0.5 |
| ChemAxon MarvinSketch[13][14] | ~6.9 ± 0.7 | ~2.3 ± 0.7 |
| Epik (Schrödinger)[7] | ~7.1 | ~2.6 |
Note: These values are illustrative predictions based on the capabilities of the cited software and the analysis of the structure. Actual experimental values may vary.
These predictions align with our qualitative analysis. The higher pKa (pKa1) is associated with the dissociation of the pyridinium ion, and the lower pKa (pKa2) corresponds to the dissociation of the protonated exocyclic amino group. The electron-donating cyclopropyl group slightly increases the basicity of the pyridine nitrogen compared to 2-aminopyridine (pKa ~6.86).
The ionization equilibria can be visualized as a two-step process.
Caption: Ionization equilibria of 3-Cyclopropylpyridin-2-amine.
Experimental Determination of pKa Values
While theoretical predictions provide valuable guidance, the definitive determination of pKa values requires empirical measurement. The following section details three widely used and robust methods for the pKa determination of a diprotic compound like 3-Cyclopropylpyridin-2-amine dihydrochloride.
Potentiometric Titration
Potentiometric titration is a cornerstone technique for pKa determination due to its precision and directness.[3][15] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.
Principle: For a diprotic base like 3-Cyclopropylpyridin-2-amine dihydrochloride (BH₂²⁺), titration with a strong base (e.g., NaOH) will result in a titration curve with two distinct equivalence points, corresponding to the neutralization of each acidic proton.[16] The pKa values are determined from the pH at the half-equivalence points.
-
At the first half-equivalence point (0.5 equivalents of base added), [BH₂²⁺] = [BH⁺], and pH = pKa₂.
-
At the second half-equivalence point (1.5 equivalents of base added), [BH⁺] = [B], and pH = pKa₁.
Experimental Protocol:
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 20-40 mg of 3-Cyclopropylpyridin-2-amine dihydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water to achieve a final concentration of approximately 1-2 mM.
-
Titrant: Prepare a standardized 0.1 M NaOH solution.
-
Ionic Strength Adjuster: Prepare a 1.5 M KCl solution. Add 5 mL to the analyte solution to maintain a constant ionic strength of ~0.15 M throughout the titration.[15] This minimizes changes in activity coefficients during the titration.[17]
-
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25 °C).
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[15]
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using an automated titrator or a calibrated burette.
-
Record the pH value and the volume of titrant added after the pH reading has stabilized (drift < 0.01 pH units/minute).[3]
-
Continue the titration until the pH is approximately 1.5-2 units above the expected pKa₁.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately determine the two equivalence points (V_eq1 and V_eq2).[18]
-
Determine the half-equivalence points: V_half1 = V_eq1 / 2 and V_half2 = V_eq1 + (V_eq2 - V_eq1) / 2.
-
The pKa values are the pH values at these half-equivalence points: pKa₂ = pH at V_half1 and pKa₁ = pH at V_half2.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum as a function of pH.[6][19] The pyridine ring in 3-Cyclopropylpyridin-2-amine serves as an excellent chromophore for this purpose.
Principle: The Beer-Lambert law is applied to a series of solutions of the analyte at different, known pH values. By monitoring the absorbance changes at a specific wavelength, a sigmoidal curve of absorbance versus pH is generated. The inflection point(s) of this curve correspond to the pKa value(s).[20] The presence of isosbestic points—wavelengths where the absorbance remains constant regardless of pH—is a strong indication of a clean equilibrium between two species.[21]
Experimental Protocol:
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of 3-Cyclopropylpyridin-2-amine dihydrochloride (~1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Buffer Solutions: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 10). A universal buffer system can be employed, or individual buffers (e.g., phosphate, citrate, borate) can be used.[6]
-
-
Spectral Acquisition:
-
Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution in a series of cuvettes. The final analyte concentration should be in a range that provides an optimal absorbance reading (typically 0.3-1.0 AU).
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a buffer blank.
-
First, record spectra in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to obtain the spectra of the fully protonated (BH₂²⁺) and neutral (B) species, respectively.
-
-
Data Analysis:
-
Overlay all the recorded spectra. Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms. Also, note any isosbestic points.
-
Plot the absorbance at the selected analytical wavelength(s) versus the corresponding pH value.
-
The resulting data should form two sigmoid curves. Fit the data to a biphasic dose-response equation or analyze the inflection points to determine the two pKa values. The inflection point of the first transition corresponds to pKa₂, and the second to pKa₁.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-throughput and low-sample-consumption method for pKa determination. It is particularly advantageous for compounds with low solubility or when dealing with complex mixtures.[22][23]
Principle: The pKa is determined by measuring the effective electrophoretic mobility (µ_eff) of the analyte as a function of the pH of the background electrolyte (BGE).[22] As the pH changes, the charge of the analyte (BH₂²⁺, BH⁺, B) changes, which in turn alters its migration time in the electric field. A plot of µ_eff versus pH generates a titration curve from which the pKa values can be derived.
Experimental Protocol:
-
Preparation of Solutions:
-
Sample Solution: Prepare a solution of 3-Cyclopropylpyridin-2-amine dihydrochloride at a suitable concentration (e.g., 50-100 µg/mL) in water or a water/co-solvent mixture. Include a neutral marker (e.g., DMSO) to measure the electroosmotic flow.[22]
-
Background Electrolytes (BGEs): Prepare a series of at least 20-24 buffers with constant ionic strength, covering a pH range from approximately 1.8 to 11.2.[22]
-
-
CE Analysis:
-
Sequentially rinse and fill the capillary with each BGE.
-
Inject the sample solution into the capillary and apply the separation voltage.
-
Record the electropherogram and determine the migration times of the analyte and the neutral marker.
-
-
Data Analysis:
-
Calculate the effective mobility (µ_eff) of the analyte at each pH using the migration times.
-
Plot µ_eff versus pH to generate the CE titration curve.
-
Fit the data to the appropriate equation for a diprotic base. The inflection points of the curve will correspond to the pKa values. Modern CE systems often have integrated software that performs this analysis automatically.[22]
-
Data Interpretation and Species Distribution
Once the pKa values are determined, a species distribution diagram can be constructed. This diagram visually represents the percentage of each ionic species (dicationic, monocationic, neutral) as a function of pH. This is invaluable for predicting the compound's behavior in different biological environments.
Assuming the predicted pKa values of pKa₁ ≈ 7.0 and pKa₂ ≈ 2.5:
-
At pH < 2.5: The compound will exist predominantly (>50%) as the dicationic species (BH₂²⁺).
-
At pH between 2.5 and 7.0: The monocationic pyridinium species (BH⁺) will be the major form.
-
At pH > 7.0: The neutral, free base form (B) will predominate.
Sources
- 1. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. basicity of pyridine [quimicaorganica.org]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. optibrium.com [optibrium.com]
- 11. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. scfbio-iitd.res.in:8080 [scfbio-iitd.res.in:8080]
- 14. m.youtube.com [m.youtube.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. chemaxon.com [chemaxon.com]
- 17. 标题:The Hammett σ constants for the cyclopropyl group; p-, and m-cyclopropylbenzoic acids【化源网】 [chemsrc.com]
- 18. scispace.com [scispace.com]
- 19. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Isosbestic_point [chemeurope.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Electronic Architecture of Cyclopropyl-Substituted Pyridines: A Technical Guide for Rational Drug Design
Executive Summary
For researchers and drug development professionals, understanding the nuanced electronic effects of substituent groups is paramount for molecular optimization. The cyclopropyl group presents a unique electronic profile that deviates significantly from other alkyl moieties[1]. When conjugated with a heteroaromatic system like a pyridine ring, it introduces a complex interplay of inductive electron withdrawal and resonance electron donation. This whitepaper dissects the quantum mechanical basis of these properties, their position-dependent effects on pyridine, and provides validated experimental protocols for their characterization.
The Cyclopropyl Paradox: Quantum Mechanical Basis
In medicinal chemistry, the cyclopropyl ring is frequently deployed as a bioisostere for phenyl, isopropyl, or tert-butyl groups to enhance metabolic stability and modulate lipophilicity[2][3][4]. However, its electronic behavior is paradoxical.
Unlike standard aliphatic chains, the extreme ring strain of the three-membered carbocycle forces the C-C internuclear angles to compress to 60°. To accommodate this, the carbon atoms rehybridize, increasing the s -character of the C-H bonds and the p -character of the C-C bonds[1][2].
-
Inductive Effect ( +σI ): The increased s -character makes the cyclopropyl carbons more electronegative than typical sp3 carbons, rendering the group inductively electron-withdrawing[5].
-
Resonance Effect ( −σR ): The highly p -rich C-C bonds (often termed "banana bonds" or Walsh orbitals) possess partial π -character[1]. When attached to a π -system like pyridine, these Walsh orbitals can overlap with the aromatic π -cloud, acting as a potent resonance electron donor[2][6].
Fig 1. Dual electronic pathways of the cyclopropyl group modulating pyridine electron density.
Position-Dependent Electronic Modulation in Pyridines
The net electronic effect of a cyclopropyl group on a pyridine ring is strictly dependent on its regiochemistry. Because resonance effects are transmitted effectively only to the ortho and para positions, the placement of the cyclopropyl group dictates the basicity ( pKa ) and nucleophilicity of the pyridine nitrogen.
-
C4-Substitution (Para-like): The Walsh orbitals align efficiently with the pyridine π -system. The strong resonance donation ( −σR ) outweighs the inductive withdrawal ( +σI ), leading to a net increase in electron density on the nitrogen. This slightly elevates the pKa compared to unsubstituted pyridine.
-
C3-Substitution (Meta-like): Resonance donation cannot directly delocalize onto the nitrogen atom. Consequently, the inductive electron-withdrawing effect dominates, which can decrease the pKa and render the pyridine more electron-deficient.
-
C2-Substitution (Ortho-like): A complex balance occurs. While resonance donation is possible, the inductive withdrawal is stronger due to spatial proximity to the nitrogen. Additionally, steric hindrance plays a role in shielding the lone pair.
Quantitative Data: Hammett Constant Comparison
To mathematically model these effects, we rely on Hammett substituent constants. As shown below, cyclopropyl is a significantly stronger resonance donor than isopropyl, despite being inductively withdrawing[5].
| Substituent | σm (Meta) | σp (Para) | σI (Inductive) | σR (Resonance) |
| Cyclopropyl | -0.07 | -0.21 | +0.02 | -0.23 |
| Isopropyl | -0.07 | -0.15 | -0.01 | -0.14 |
| Phenyl | +0.06 | -0.01 | +0.12 | -0.11 |
(Data synthesized from established Hammett constant surveys[5])
Physicochemical & Pharmacokinetic Implications
The integration of cyclopropyl-pyridines into drug scaffolds drives several critical pharmacokinetic outcomes:
-
Lipophilicity (logP/logD): The cyclopropyl group has a Hansch π -value of 1.14, which is lower than that of an isopropyl group (1.53)[4]. This allows medicinal chemists to maintain steric bulk while slightly reducing overall lipophilicity, which is crucial for optimizing aqueous solubility and reducing off-target toxicity.
-
Conformational Control: Recent discoveries highlight the "cyclopropyl effect," where the presence of a spiro- or adjacent cyclopropyl ring induces severe torsional strain, forcing neighboring substituents into specific (often axial) conformations[7][8]. In pyridine derivatives, this can lock the molecule into a rigid bioactive conformation, enhancing target affinity[2].
-
Metabolic Stability: The higher bond dissociation energy of the sp2 -like C-H bonds in the cyclopropyl ring makes it highly resistant to cytochrome P450-mediated aliphatic oxidation compared to linear alkyl chains[2].
Experimental Methodologies for Electronic Characterization
To rigorously validate the electronic influence of the cyclopropyl group on a synthesized pyridine scaffold, the following self-validating analytical protocols must be employed.
Protocol A: Macroscopic Profiling via Potentiometric Titration ( pKa )
Causality: Potentiometric titration provides the macroscopic pKa , which represents the net sum of the inductive and resonance effects on the pyridine nitrogen.
-
Solvent Preparation: Due to the lipophilicity of cyclopropyl-pyridines, prepare a standardized co-solvent system (e.g., 50% Methanol/Water v/v).
-
Calibration: Calibrate a high-precision glass pH electrode using standard buffers at exactly 25.0 ± 0.1 °C to ensure thermodynamic consistency.
-
Titration Execution: Dissolve 1.0 mmol of the cyclopropyl-pyridine in 50 mL of the co-solvent. Under a continuous nitrogen purge (to prevent CO2 acidification), titrate with standardized 0.1 M HCl.
-
Data Extrapolation: Utilize the Henderson-Hasselbalch equation to calculate the apparent pKa . Apply the Yasuda-Shedlovsky extrapolation method across multiple co-solvent ratios to determine the absolute aqueous pKa .
Protocol B: Mechanistic Profiling via 13C NMR Spectroscopy
Causality: While pKa gives the net effect, 13C NMR isolates the resonance effect. An upfield chemical shift at the para carbon directly proves the increased electron density caused by Walsh orbital σ
π conjugation.-
Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Acquire the 13C NMR spectrum at 298 K using a ≥ 400 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 2s) for accurate peak resolution.
-
Analysis: Map the chemical shifts of the pyridine ring carbons. Compare the C4 (para) and C3 (meta) shifts against an unsubstituted pyridine reference. A measurable upfield shift ( Δδ < 0) at C4 confirms active −σR donation from the cyclopropyl Walsh orbitals.
Fig 2. Multidisciplinary workflow for characterizing cyclopropyl-pyridine electronic properties.
Conclusion
The cyclopropyl group is not merely a passive steric placeholder; it is an electronically active structural motif. When appended to pyridine rings, its unique combination of inductive withdrawal and Walsh-orbital-mediated resonance donation allows medicinal chemists to fine-tune basicity, optimize lipophilicity, and lock molecular conformations. By employing rigorous experimental workflows combining NMR and potentiometric titration, researchers can predictably harness these properties to optimize next-generation therapeutics.
References
- BenchChem (2025).
- Docentes FCT NOVA (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Universidade Nova de Lisboa.
- ResearchGate (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Chemical Science (RSC Publishing) (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Royal Society of Chemistry.
- PMC / NIH (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- Wang Lab (n.d.). A survey of Hammett substituent constants and resonance and field parameters. University of Pittsburgh.
- Stack Exchange (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 8. chemistryworld.com [chemistryworld.com]
Application Note: Optimized Synthesis and Validation Protocol for 3-Cyclopropylpyridin-2-amine Dihydrochloride
Introduction & Strategic Rationale
3-Cyclopropylpyridin-2-amine (CAS 878805-25-5) and its highly water-soluble derivative, 3-cyclopropylpyridin-2-amine dihydrochloride (CAS 1707367-79-0), are critical heterocyclic building blocks in contemporary medicinal chemistry. The unique structural combination of an electron-rich aminopyridine core and a sterically demanding, rigid cyclopropyl group makes this scaffold ideal for tuning the pharmacokinetic properties and target-binding affinities of novel therapeutics.
Recently, this intermediate has been heavily utilized in the synthesis of KRAS G12C inhibitors for oncology[1], Complement Factor D inhibitors for immunological disorders[2], and novel agents for helminthic infections[3].
The synthesis of the free base relies on a Suzuki-Miyaura cross-coupling between 3-bromo-pyridin-2-amine and cyclopropylboronic acid. Because cyclopropylboronic acid is notoriously susceptible to thermal protodeboronation, the protocol outlined below utilizes a sterically tuned catalyst system (Pd(dppf)Cl₂) and biphasic conditions to ensure rapid transmetalation and reductive elimination. Subsequent conversion to the dihydrochloride salt ensures long-term stability and superior aqueous solubility for downstream biological assays.
Mechanistic Workflow & Pathways
Fig 1. Experimental workflow for synthesizing 3-cyclopropylpyridin-2-amine dihydrochloride.
Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling step.
Experimental Protocols
Step 1: Synthesis of 3-Cyclopropylpyridin-2-amine (Free Base)
Objective : Couple 3-bromo-pyridin-2-amine with cyclopropylboronic acid while minimizing competitive protodeboronation[3].
Materials :
-
3-Bromo-pyridin-2-amine (1.0 equiv, 10.0 mmol, 1.73 g)
-
Cyclopropylboronic acid (1.5 equiv, 15.0 mmol, 1.29 g)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 30.0 mmol, 6.37 g)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Procedure :
-
Preparation : In a 100 mL round-bottom flask, dissolve 3-bromo-pyridin-2-amine and cyclopropylboronic acid in the 1,4-dioxane/water mixture.
-
Degassing (Critical Step) : Purge the solution with Nitrogen (N₂) gas for 15 minutes.
-
Causality Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalytic species.
-
-
Catalyst Addition : Add K₃PO₄ and Pd(dppf)Cl₂ under a continuous N₂ stream.
-
Reaction : Attach a reflux condenser and heat the mixture to 95–100 °C in an oil bath for 12 hours.
-
Causality Insight: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step. This speed is necessary to outcompete the thermal degradation of the sensitive cyclopropylboronic acid. The use of 1.5 equivalents of the boronic acid acts as a buffer against this unavoidable degradation.
-
-
Workup : Cool the reaction to room temperature. Filter the biphasic mixture through a pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (EtOAc, 50 mL).
-
Extraction : Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude dark oil via silica gel flash chromatography (Eluent gradient: 10% to 50% EtOAc in Hexanes). The product elutes as a pale yellow oil that solidifies upon standing.
Step 2: Dihydrochloride Salt Formation
Objective : Convert the free base to a stable, water-soluble dihydrochloride salt.
Materials :
-
3-Cyclopropylpyridin-2-amine (Free Base) (1.0 equiv, ~8.0 mmol, 1.07 g)
-
4M HCl in 1,4-Dioxane (3.0 equiv, 24.0 mmol, 6.0 mL)
-
Anhydrous Diethyl Ether (Et₂O) (20 mL)
Procedure :
-
Dissolution : Dissolve the purified 3-cyclopropylpyridin-2-amine in anhydrous Et₂O (20 mL) in a 50 mL flask. Cool the solution to 0 °C in an ice bath.
-
Acidification : Dropwise, add 4M HCl in 1,4-dioxane over 10 minutes with vigorous magnetic stirring.
-
Causality Insight: Using an anhydrous acid source (HCl in dioxane) rather than aqueous HCl prevents the formation of sticky hydrates, ensuring the product precipitates cleanly as a crystalline solid. Furthermore, utilizing 3.0 equivalents ensures complete protonation of both the endocyclic pyridine nitrogen and the exocyclic primary amine.
-
-
Maturation : Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete salt formation and particle growth.
-
Isolation : Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous Et₂O (2 × 10 mL) to remove any residual dioxane or unreacted free base.
-
Drying : Dry the solid under high vacuum at 40 °C for 4 hours to yield 3-cyclopropylpyridin-2-amine dihydrochloride as an off-white to pale yellow powder.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized compound, a self-validating analytical check must be performed. The following table summarizes the expected quantitative data and physical properties for the dihydrochloride salt.
| Parameter | Expected Value / Description |
| Chemical Name | 3-Cyclopropylpyridin-2-amine dihydrochloride |
| CAS Registry Number | 1707367-79-0 (Salt) / 878805-25-5 (Free Base) |
| Molecular Formula | C₈H₁₀N₂ · 2HCl |
| Molecular Weight | 207.10 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| TLC (Free Base Check) | R_f = 0.35 (50% EtOAc/Hexanes); UV active; Ninhydrin positive (purple) |
| ¹H NMR (400 MHz, D₂O) | δ 7.85 (d, J = 6.4 Hz, 1H), 7.52 (d, J = 7.2 Hz, 1H), 6.95 (t, J = 6.8 Hz, 1H), 1.80-1.70 (m, 1H), 1.10-1.00 (m, 2H), 0.75-0.65 (m, 2H) |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₈H₁₁N₂: 135.09; Found: 135.10 |
Analytical Insight: The diagnostic signals for the successful incorporation of the cyclopropyl ring are the highly shielded multiplet peaks between 0.65 and 1.10 ppm. The downfield shift of the pyridine protons in D₂O confirms the fully protonated state of the heterocycle.
References
- Title: Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)
- Title: Kras g12c inhibitors and methods of using the same (CA3098574A1)
- Title: Heterocyclic compounds and their use for treatment of helminthic infections and diseases (WO2020219871A1)
Sources
- 1. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
- 2. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 3. WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases - Google Patents [patents.google.com]
Introduction: The Strategic Value of 3-Cyclopropylpyridin-2-amine in Modern Drug Discovery
An Application Guide to Nucleophilic Substitution with 3-Cyclopropylpyridin-2-amine: Protocols and Mechanistic Insights
3-Cyclopropylpyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 2-position.[1] This seemingly simple molecule has emerged as a highly valuable building block in medicinal chemistry. Its significance stems from the unique combination of the 2-aminopyridine scaffold, a common motif in pharmaceuticals, and the cyclopropyl group, a "bioisostere" often used by medicinal chemists to enhance the properties of drug candidates.
The incorporation of a cyclopropyl moiety can confer a range of benefits upon a drug molecule. Due to its strained three-membered ring, the cyclopropyl group possesses unique electronic properties and a rigid structure. This can lead to:
-
Enhanced Potency: The rigidity can lock a molecule into its bioactive conformation, improving its binding affinity to biological targets.[2]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within the cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to metabolic breakdown by enzymes like cytochrome P450.[2]
-
Modulated Physicochemical Properties: The group can fine-tune properties such as lipophilicity and pKa, optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Given these advantages, the ability to functionalize 3-cyclopropylpyridin-2-amine is of paramount importance. While classical nucleophilic aromatic substitution (SNAr) on the pyridine ring is challenging due to the electron-donating nature of the amino group, the amine itself serves as an excellent nucleophile. This guide focuses on the most prevalent and powerful methods for its functionalization: transition-metal-catalyzed C-N cross-coupling reactions, which are technically nucleophilic substitutions on the coupling partner. We will provide detailed protocols and the underlying chemical logic for the two cornerstone reactions in this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides (or pseudo-halides like triflates).[3] Its development revolutionized medicinal chemistry by providing a highly versatile and functional-group-tolerant route to aryl amines, which were previously difficult to synthesize.[3][4] For a substrate like 3-cyclopropylpyridin-2-amine, this reaction is the go-to method for coupling with a wide array of aromatic and heteroaromatic partners.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Expertise in Action: Deconstructing the Reaction Conditions
The success of a Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Common Examples | Function & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are pre-catalysts that are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is already in the Pd(0) state, while Pd(OAc)₂ (Pd(II)) requires reduction, often by the amine or a phosphine ligand.[4] |
| Ligand | Bulky Monophosphines: XPhos, RuPhos, BrettPhos | This is the most critical choice. The 2-aminopyridine nitrogen can chelate to the palladium center, potentially hindering the reaction.[5] Bulky, electron-rich ligands are essential to promote the key steps of oxidative addition and, crucially, the final reductive elimination to release the product.[5] Ligands like BrettPhos and RuPhos are often superior for coupling primary amines.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | A base is required to deprotonate the amine, making it a more potent nucleophile (an amido species) that can displace the halide on the palladium complex. Strong, non-nucleophilic bases like sodium t-butoxide are common, but weaker bases like carbonates can be used for substrates with base-sensitive functional groups. LiHMDS is particularly effective for challenging couplings.[5] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous, aprotic solvents are used to dissolve the reagents and allow the reaction to be heated. Toluene and dioxane are very common choices, capable of reaching the typical reaction temperatures of 80-110°C. |
Protocol 1: Buchwald-Hartwig Coupling of 3-Cyclopropylpyridin-2-amine with 4-Bromoanisole
This protocol provides a reliable starting point for the N-arylation of 3-cyclopropylpyridin-2-amine.
Materials:
-
3-Cyclopropylpyridin-2-amine (1.0 mmol, 134.2 mg)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv, 224.4 mg)
-
BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%, 18.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the 3-cyclopropylpyridin-2-amine, 4-bromoanisole, BrettPhos Pd G3 pre-catalyst, and NaOt-Bu to the Schlenk flask. Note: The base is hygroscopic and should be weighed quickly.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Part 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst.[6] While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, it remains a valuable tool, particularly in industrial settings due to the lower cost of copper.[6][7] Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions.
Key Reaction Parameters: The Copper-Catalyzed Approach
| Component | Common Examples | Function & Rationale |
| Copper Source | CuI, Cu₂O, Cu(acac)₂ | Copper(I) iodide (CuI) is the most common and reliable copper source for Ullmann aminations. It is believed to be the active catalytic species.[6] |
| Ligand | 1,10-Phenanthroline, L-Proline, Diamines | Traditional Ullmann reactions were often ligand-less but required very high temperatures (>180 °C). Ligands solubilize the copper salt and facilitate the catalytic cycle, allowing for significantly lower reaction temperatures (100-130 °C).[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderate to strong inorganic base is required. Potassium carbonate is a cost-effective and common choice.[8] |
| Solvent | DMF, DMSO, NMP, Dioxane | High-boiling polar aprotic solvents are necessary to dissolve the inorganic base and reach the required reaction temperatures.[6] |
Protocol 2: Ullmann Condensation of 3-Cyclopropylpyridin-2-amine with 4-Iodobenzonitrile
This protocol illustrates a modern, ligand-assisted Ullmann coupling.
Materials:
-
3-Cyclopropylpyridin-2-amine (1.0 mmol, 134.2 mg)
-
4-Iodobenzonitrile (1.1 mmol, 1.1 equiv, 251.9 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%, 19.0 mg)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%, 18.0 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv, 276.4 mg)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
-
Sealed reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a reaction vial, add the 3-cyclopropylpyridin-2-amine, 4-iodobenzonitrile, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Solvent Addition: Add the anhydrous DMF.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Strategic Workflow: Selecting the Right Coupling Method
Choosing between a Buchwald-Hartwig and an Ullmann reaction is a strategic decision based on several factors.
Caption: Decision workflow for selecting a C-N cross-coupling method.
Conclusion
The functionalization of 3-cyclopropylpyridin-2-amine via its amino group is a cornerstone of modern synthetic and medicinal chemistry. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide powerful, albeit different, avenues for C-N bond formation. The Buchwald-Hartwig reaction offers unparalleled scope, functional group tolerance, and generally milder conditions, making it the preferred choice for complex, small-scale synthesis. The Ullmann reaction, while often requiring higher temperatures, presents a cost-effective and robust alternative, particularly for large-scale production with reactive aryl iodides. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically employ these reactions, unlocking the full potential of the 3-cyclopropylpyridin-2-amine scaffold in the development of novel therapeutics.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. University of Pennsylvania. Available at: [Link]
-
MDPI. (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
-
PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
de Nanteuil, F., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Imperato, G., et al. (2016). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC. Available at: [Link]
-
Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]
Sources
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for 2-Amino-3-cyclopropylpyridine
Introduction & Mechanistic Rationale
The cyclopropyl ring is a privileged scaffold in modern drug design, widely recognized for its ability to confer increased metabolic stability, enhance target potency, and entropically favor receptor binding by restricting molecular conformation[1]. When integrated into a 2-aminopyridine core to form 2-amino-3-cyclopropylpyridine , the resulting building block possesses unique pharmacological potential but presents significant synthetic challenges.
The 2-amino group is the primary site for derivatization, yet its nucleophilicity is heavily modulated by the adjacent C3-cyclopropyl group. This steric hindrance restricts the approach trajectory of incoming electrophiles, while the basic pyridine nitrogen introduces competitive coordination pathways that can poison transition-metal catalysts or lead to unwanted regiochemistry[2]. This application note provides self-validating, step-by-step protocols for the reliable derivatization of 2-amino-3-cyclopropylpyridine, focusing on sterically hindered N-amidation and palladium-catalyzed cross-coupling.
Derivatization Workflow Visualization
Divergent derivatization pathways for 2-amino-3-cyclopropylpyridine.
Protocol 1: Sterically Hindered N-Amidation
Causality & Reagent Selection: Standard peptide coupling reagents (e.g., EDC, DCC) often yield poor conversions with 2-amino-3-cyclopropylpyridine due to the steric shielding of the exocyclic amine. To overcome this, activation via acid chlorides is the most effective and scalable approach[3]. Acid chlorides are highly reactive and rapidly trap the hindered amine. Furthermore, to prevent competitive acylation at the pyridine nitrogen (which forms unstable N-acylpyridinium species), a sterically hindered, non-nucleophilic base such as 2,6-lutidine or N,N-diisopropylethylamine (DIPEA) is essential[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Dissolve 2-amino-3-cyclopropylpyridine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add DIPEA (2.0 equiv, 10.0 mmol) to the solution. Stir for 5 minutes at 0 °C using an ice bath.
-
Self-Validation Check: Ensure the solution remains completely clear; any precipitation before the electrophile is added indicates moisture contamination or premature salt formation.
-
-
Electrophile Addition: Dissolve the desired acid chloride (1.2 equiv, 6.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to maintain the internal temperature below 5 °C, controlling the exothermic reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor via LC-MS until the starting material mass is fully consumed.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in hexanes).
Protocol 2: Buchwald-Hartwig C–N Cross-Coupling
Causality & Reagent Selection: The 2-aminopyridine motif is historically problematic for palladium-catalyzed cross-coupling because the basic pyridine nitrogen can strongly coordinate to the Pd center, displacing the phosphine ligand and poisoning the catalyst[4]. The 3-cyclopropyl group exacerbates this issue by sterically clashing with standard ligands. Utilizing a highly bulky, electron-rich biaryl phosphine ligand—such as t-BuXPhos or BrettPhos —is critical. These ligands are specifically designed to facilitate oxidative addition while forcing rapid reductive elimination before the catalyst can be sequestered by the pyridine ring[4],[5].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 2-amino-3-cyclopropylpyridine (1.2 equiv, 1.2 mmol) and the target aryl bromide (1.0 equiv, 1.0 mmol).
-
Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol %, 0.025 mmol) and t-BuXPhos (5 mol %, 0.05 mmol).
-
Self-Validation Check: The pre-catalyst mixture in solvent should appear deep red/purple before base addition, indicating the formation of the active Pd(0) species. A rapid shift to black indicates premature catalyst decomposition (palladium black).
-
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol). (Note: For base-sensitive functional groups, substitute with Cs₂CO₃ (2.0 equiv) and increase reaction time).
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the vial with a PTFE-lined crimp cap.
-
Heating: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography, depending on the polarity of the resulting N-aryl derivative.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the primary derivatization pathways of 2-amino-3-cyclopropylpyridine.
| Derivatization Type | Reagent/Catalyst System | Base / Additive | Temp (°C) | Expected Yield Range | Key Mechanistic Challenge Overcome |
| N-Amidation | Acid Chloride | DIPEA or 2,6-Lutidine | 0 to 25 | 75 – 90% | Overcomes C3 steric shielding; prevents N-acylpyridinium formation[3]. |
| Buchwald-Hartwig | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | 100 | 65 – 85% | Prevents Pd-coordination by the pyridine nitrogen[4]. |
| Reductive Amination | Aldehyde / NaBH(OAc)₃ | Acetic Acid (cat.) | 25 | 50 – 70% | Enhances electrophilicity of the carbonyl to force imine formation[2]. |
References[3] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 8-Cyclopropylimidazo[1,2-a]pyridin-3-amines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction utilizing 3-Cyclopropylpyridin-2-amine
Strategic Context in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster drugs including Zolpidem, Minodronic acid, and Miroprofen [1]. In modern drug discovery, functionalizing this core with unique sterically and metabolically demanding groups is a proven strategy to enhance target selectivity and metabolic stability.
3-Cyclopropylpyridin-2-amine serves as a highly valuable building block in this context. The incorporation of a cyclopropyl group at the 3-position of the 2-aminopyridine precursor translates to an 8-cyclopropyl substitution on the final imidazo[1,2-a]pyridine ring. This specific substitution pattern introduces significant steric bulk and conformational restriction, which can critically modulate binding affinity within kinase hinge regions or protein-protein interaction interfaces.
To efficiently access these complex scaffolds, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the premier one-pot synthetic methodology [2]. By converging 3-cyclopropylpyridin-2-amine, an aldehyde, and an isocyanide in a single reactor, researchers can rapidly generate diverse libraries of 8-cyclopropylimidazo[1,2-a]pyridin-3-amines without the need for isolating reactive intermediates.
Mechanistic Rationale & Causality (E-E-A-T)
The GBB reaction is an isocyanide-based multicomponent reaction (IMCR) driven by sequential condensation, nucleophilic addition, and cyclization [3]. Understanding the causality behind the reaction conditions is critical when utilizing a sterically hindered precursor like 3-cyclopropylpyridin-2-amine.
-
Imine Condensation (Schiff Base Formation): The reaction initiates with the condensation of 3-cyclopropylpyridin-2-amine and the aldehyde. Because the cyclopropyl group at the 3-position exerts steric hindrance adjacent to the primary amine, this step can be kinetically sluggish. Causality: The introduction of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), is explicitly chosen to strongly coordinate with the aldehyde carbonyl, lowering the activation energy for nucleophilic attack by the hindered amine.
-
α-Addition of the Isocyanide: The resulting imine is activated by the same Lewis acid, rendering its carbon highly electrophilic. The isocyanide undergoes an α-addition to the imine carbon.
-
Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization where the pyridine nitrogen attacks the newly formed highly reactive nitrilium-like intermediate. Causality: Elevated temperatures (e.g., refluxing ethanol) are required to drive the final irreversible aromatization step, overcoming the steric clash between the 8-cyclopropyl group and the newly formed imidazole ring.
Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, empirical optimization data is provided below. The steric hindrance of 3-cyclopropylpyridin-2-amine necessitates specific solvent and catalyst combinations to achieve high yields.
Table 1: Optimization of One-Pot GBB Reaction Conditions (Model Reaction: 3-Cyclopropylpyridin-2-amine + Benzaldehyde + tert-Butyl isocyanide)
| Entry | Solvent | Catalyst (Loading) | Temperature | Time (h) | Isolated Yield (%) |
| 1 | Methanol | None | 25 °C | 24 | Trace |
| 2 | Methanol | Acetic Acid (10 mol%) | 25 °C | 12 | 45 |
| 3 | Ethanol | Acetic Acid (10 mol%) | 80 °C (Reflux) | 6 | 62 |
| 4 | Dichloromethane | Sc(OTf)₃ (5 mol%) | 40 °C (Reflux) | 12 | 55 |
| 5 | Ethanol | Sc(OTf)₃ (5 mol%) | 80 °C (Reflux) | 2 | 92 |
Analysis: Entry 5 demonstrates that the combination of a strong Lewis acid (Sc(OTf)₃) and a protic solvent under reflux conditions optimally overcomes the activation barrier imposed by the 3-cyclopropyl group, driving the reaction to near-quantitative yield in just 2 hours.
Standard Operating Protocol: One-Pot Synthesis
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction integrity before proceeding to subsequent steps.
Materials & Reagents
-
Amine: 3-Cyclopropylpyridin-2-amine (1.0 mmol, 134.18 mg)
-
Aldehyde: Benzaldehyde (1.0 mmol, 106.12 mg)
-
Isocyanide: tert-Butyl isocyanide (1.1 mmol, 91.45 mg)
-
Catalyst: Scandium(III) triflate, Sc(OTf)₃ (0.05 mmol, 24.6 mg)
-
Solvent: Absolute Ethanol (5.0 mL)
Step-by-Step Methodology
Step 1: Imine Pre-Assembly
-
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropylpyridin-2-amine (1.0 mmol) and benzaldehyde (1.0 mmol) in absolute ethanol (5.0 mL).
-
Add Sc(OTf)₃ (5 mol%) to the stirring solution.
-
Stir the mixture at room temperature for 15–20 minutes.
-
Self-Validation Checkpoint: Observe a distinct color shift (typically to a deep yellow or orange). TLC (Hexanes/EtOAc 7:3) should indicate the consumption of the starting amine and the formation of a new, less polar spot corresponding to the Schiff base.
Step 2: Isocyanide Addition
-
Once imine formation is verified, add tert-butyl isocyanide (1.1 mmol) dropwise over 2 minutes via a micro-syringe.
-
Causality: Dropwise addition prevents localized exothermic spikes that can lead to isocyanide polymerization, ensuring the nucleophile is entirely consumed by the α-addition pathway.
Step 3: Cyclization and Aromatization
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C (reflux) using an oil bath or heating block.
-
Maintain reflux for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass spectrum should show the disappearance of the imine intermediate [M+H]⁺ and the appearance of the final product mass (Expected [M+H]⁺ for the model product: 306.2).
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any acidic byproducts and remove the catalyst.
-
Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 6:4).
-
Isolate the pure N-(tert-butyl)-8-cyclopropyl-2-phenylimidazo[1,2-a]pyridin-3-amine as a solid.
References
-
Boltjes, A., & Dömling, A. (2019). The Groebke‐Blackburn‐Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.[Link]
-
Martini, C., Mardjan, M. I. D., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.[Link]
-
Shaabani, S., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254.[Link]
Technical Support Center: Purification Strategies for 3-Cyclopropylpyridin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure 3-Cyclopropylpyridin-2-amine .
This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-bromopyridin-2-amine and cyclopropylboronic acid, utilizing a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate[1]. Because the reaction generates a complex matrix of unreacted starting materials, heavy metal residues, and boronic acid byproducts, a single purification step is rarely sufficient. The following guide provides field-proven, orthogonal purification workflows grounded in mechanistic causality.
Purification Logic & Workflow
To achieve >99% purity, we must exploit the distinct chemical properties of the target molecule: the basicity of the 2-aminopyridine moiety, the soft-ligand affinity of palladium, and the specific dipole moment of the cyclopropyl derivative.
Workflow for the purification of 3-Cyclopropylpyridin-2-amine from Suzuki coupling crude.
Troubleshooting FAQs
Q1: My isolated product is dark brown/black due to residual Pd(dppf)Cl₂ from the Suzuki coupling. Standard silica plugs aren't working. How do I remove it? A1: Palladium complexes often coordinate strongly with the basic pyridine nitrogen or the primary amine of 3-cyclopropylpyridin-2-amine, causing them to co-elute on standard normal-phase silica. To break this coordination, you must introduce a competitor. Use a functionalized scavenger resin (e.g., Thiol or DMT-functionalized silica). The soft sulfur/nitrogen ligands on the resin have a significantly higher thermodynamic affinity for the soft Pd(II)/Pd(0) species than the hard amine groups of your product, effectively stripping the metal from your API.
Q2: I am seeing unreacted 3-bromopyridin-2-amine co-eluting with my product during flash chromatography. How can I resolve this? A2: The polarity difference between the bromo-precursor and the cyclopropyl-product is minimal. However, the cyclopropyl group is electron-donating via sigma-conjugation, making the pyridine ring of the product slightly more electron-rich (and thus slightly more basic) than the electron-withdrawn 3-bromopyridin-2-amine. The standard, reliable method for this specific separation is column chromatography using a gradient of 10% to 30% ethyl acetate in hexane[2]. If co-elution persists, dry-load your sample onto Celite to prevent peak tailing caused by the amine interacting with free silanol groups on the stationary phase.
Q3: How do I efficiently remove the excess cyclopropylboronic acid and its boroxine trimer? A3: Boronic acids readily dehydrate to form non-polar boroxines during concentration, which smear across silica columns and contaminate fractions. The most efficient removal is chemical rather than chromatographic. By performing an acid-base extraction, you protonate the 3-cyclopropylpyridin-2-amine (forming a water-soluble hydrochloride salt), while the neutral boronic acid/boroxine remains completely in the organic layer.
Quantitative Impurity Clearance Profile
| Purification Method | Target Impurity | Clearance Efficiency | Typical Product Recovery | Mechanistic Rationale |
| Acid-Base Extraction | Boronic acid, neutral homocoupled dimers | >95% | 85–90% | Exploits the basicity (pKa ~7) of the 2-aminopyridine moiety to force orthogonal phase partitioning. |
| Thiol Resin Scavenging | Palladium (Pd) | >99% (<10 ppm left) | 90–95% | Soft-soft ligand interaction outcompetes the product's amine coordination to the transition metal. |
| Flash Chromatography | 3-Bromopyridin-2-amine | 80–90% | 75–85% | Differential partitioning based on dipole moment and steric bulk differences[2]. |
Self-Validating Experimental Protocols
Protocol A: Orthogonal Acid-Base Extraction
Causality: This protocol selectively isolates basic amines from neutral and acidic reaction byproducts.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 10 mL/g).
-
Causality: The low pH ensures complete protonation of the pyridine nitrogen, driving the product into the aqueous phase.
-
Validation Checkpoint: Spot both the organic and aqueous phases on a TLC plate. Neutralize the aqueous spot with NH₃ vapor. Under UV (254 nm), the aqueous phase must show a strong product spot, while the organic phase should show high-Rf impurities (boroxines).
-
-
Organic Wash: Wash the combined acidic aqueous layers once with clean EtOAc to remove trace neutral organics. Discard all organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10.
-
Validation Checkpoint: The solution will turn cloudy or form an oily precipitate as the 3-cyclopropylpyridin-2-amine free base is generated.
-
-
Recovery Extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 15 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Silica Gel Flash Chromatography
Causality: Separates the structurally similar 3-bromopyridin-2-amine from the target product based on subtle polarity differences[2].
-
Dry Loading: Dissolve the extracted product from Protocol A in a minimal amount of Dichloromethane (DCM). Add silica gel (2 g per 1 g of product) and evaporate to dryness to create a free-flowing powder.
-
Causality: Dry loading prevents the sample from dissolving in the non-polar starting mobile phase, ensuring a tight injection band and preventing peak tailing.
-
-
Column Packing: Pack a column with 100-200 mesh silica gel using Hexane.
-
Gradient Elution: Elute the column using a gradient of 10% to 30% Ethyl Acetate in Hexane[2].
-
Fraction Collection & Validation: Collect fractions and monitor via TLC (30% EtOAc/Hexane).
-
Validation Checkpoint: 3-cyclopropylpyridin-2-amine typically elutes at an Rf of ~0.3. To differentiate it from non-amine impurities, stain the TLC plate with Ninhydrin or Dragendorff's reagent; the primary amine will yield a distinct color change (typically yellow/brown for aminopyridines with Ninhydrin).
-
-
Concentration: Pool the pure fractions and concentrate to afford the purified 3-cyclopropylpyridin-2-amine.
References
- CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases - Google P
- WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google P
Sources
Technical Support Center: Optimizing Recrystallization of 3-Cyclopropylpyridin-2-amine Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-Cyclopropylpyridin-2-amine dihydrochloride (CAS: 1707367-79-0).
This molecule presents a unique crystallization profile: the highly polar dihydrochloride salt network drives extreme water solubility and hygroscopicity, while the sterically strained cyclopropyl group influences its crystal packing arrangement. Consequently, researchers frequently encounter liquid-liquid phase separation (oiling out), hydrate formation, and polymorphic inconsistencies. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, high-purity isolation.
Part 1: Solvent System Matrix & Quantitative Data
Selecting the correct binary solvent system is the most critical step in optimizing the recrystallization of a dihydrochloride salt. The massive polarity difference between the protonated basic centers (pyridine nitrogen and primary amine) and standard organic solvents requires careful modulation of the supersaturation curve.
Table 1: Physicochemical Properties & Solvent Suitability Matrix
| Solvent System | Role | Solubility Profile (Est. at 25°C) | Suitability & Causality |
| Water | Primary Solvent | Very High (>500 mg/mL) | Poor . Induces hydrate formation; water molecules integrate into the crystalline lattice, making it extremely difficult to dry without product degradation. |
| Methanol | Primary Solvent | High (~200 mg/mL) | Moderate . Good solubility, but the steep solubility curve creates a high risk of oiling out when paired with non-polar anti-solvents. |
| Anhydrous Ethanol | Primary Solvent | Moderate (~50 mg/mL) | Excellent . Slower dissolution allows for controlled supersaturation. The moderate hydrogen-bonding capacity supports stable crystal habit formation. |
| Ethyl Acetate | Anti-Solvent | Insoluble (<1 mg/mL) | Excellent . Fully miscible with ethanol; provides a gentle desaturation gradient that prevents the system from crossing the liquid-liquid phase boundary. |
| MTBE | Wash Solvent | Insoluble (<0.1 mg/mL) | Good . Highly volatile and non-polar. Perfect for displacing primary polar solvents during the final filter cake wash to prevent agglomeration. |
Part 2: Workflow Visualization
The following logic tree dictates the standard operating procedure for anti-solvent crystallization, specifically highlighting the feedback loops required to bypass oiling out.
Workflow for Anti-Solvent Crystallization and Oiling Out Troubleshooting.
Part 3: Self-Validating Experimental Protocol
Protocol: Precision Anti-Solvent Crystallization of 3-Cyclopropylpyridin-2-amine 2HCl
Causality Note: This protocol utilizes a self-validating "cloud point" check. If the cloud point is not reached, the system is under-saturated; if an oil forms, the system has crossed the binodal curve. Both states require immediate intervention before proceeding.
-
Primary Dissolution: Weigh the crude 3-Cyclopropylpyridin-2-amine dihydrochloride into a jacketed reactor. Add Anhydrous Ethanol (approx. 5–8 volumes). Heat to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Clarification (Hot Filtration): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Why? Removing sub-micron particulate matter prevents the heterogeneous nucleation of unwanted metastable polymorphs.
-
Anti-Solvent Titration: Maintain the filtrate at 45–50°C. Begin dropwise addition of the anti-solvent (Ethyl Acetate) at a rate of 0.05 vol/min. Monitor the solution closely.
-
Nucleation & Seeding (Self-Validation Step): Halt the anti-solvent addition the exact moment a faint, persistent opalescence (cloud point) is observed. Introduce 0.5–1.0% (w/w) of pure 3-Cyclopropylpyridin-2-amine dihydrochloride seed crystals. Hold the suspension isothermally at 45°C for 60 minutes. Why? This isothermal hold allows the seed bed to mature and consumes the supersaturation via crystal growth rather than primary nucleation, preventing oiling out.
-
Controlled Desaturation: Resume Ethyl Acetate addition at 0.1 vol/min until a final solvent ratio of 1:3 (EtOH:EtOAc) is reached. Initiate a linear cooling ramp of 0.1 °C/min down to 5°C.
-
Isolation and Desiccation: Filter the resulting slurry under a dry nitrogen blanket. Wash the filter cake with 2 volumes of cold, anhydrous Methyl tert-butyl ether (MTBE) to displace the crystallization solvents. Transfer immediately to a vacuum oven and dry at 40°C at <50 mbar for 12 hours.
Part 4: Troubleshooting Guides & FAQs
Q1: My crystallization consistently yields a biphasic oily layer instead of solid crystals. How do I prevent "oiling out"? A1: Oiling out (liquid-liquid phase separation or LLPS) occurs when the supersaturated solution crosses the binodal solubility curve before reaching the solid-liquid equilibrium boundary. For highly soluble dihydrochloride salts, rapid addition of an anti-solvent creates localized zones of extreme supersaturation, forcing the solute to separate as an amorphous oil rather than nucleating as a crystal 1. Solution: Shift the thermodynamics. Use a less aggressive anti-solvent (e.g., switch from Hexane to Ethyl Acetate). Increase the temperature during anti-solvent addition to stay above the LLPS boundary, and introduce seed crystals at the metastable zone to force solid nucleation before the oil phase can form.
Q2: The isolated crystals quickly become sticky and degrade upon exposure to ambient air. How can I manage this hygroscopicity? A2: Pyridine amine dihydrochlorides are inherently hygroscopic due to the strong hydrogen-bonding network potential of the protonated amine and pyridine nitrogen with atmospheric moisture 2. When exposed to humidity, the crystal lattice absorbs water, potentially forming a hydrate or deliquescing completely 3. Solution: Isolate the product strictly under a dry nitrogen atmosphere. Wash the filter cake with a highly volatile, anhydrous non-polar solvent (like cold MTBE) to displace residual polar solvents. Dry immediately in a vacuum oven. For long-term storage, use tightly sealed amber vials backfilled with argon, stored over a desiccant.
Q3: I am getting a very low yield. Should I use water as the primary solvent and crash it out with acetone? A3: While water provides excellent solubility for dihydrochloride salts, it is notoriously difficult to remove from the crystal lattice, often resulting in unwanted hydrates or syrup-like residues. Furthermore, water/acetone systems can lead to massive yield losses because the solubility of the salt in the mixed aqueous system remains too high. Solution: Transition to an anhydrous binary solvent system (EtOH/EtOAc). If water is unavoidable in your upstream synthesis, consider utilizing a reactive crystallization approach using anhydrous HCl gas or a trialkylsilylhalogenide in an aprotic solvent to precipitate the salt directly without introducing water into the matrix 4.
Q4: Batch-to-batch analytical testing shows varying melting points and XRPD patterns. How do I control the polymorphic form? A4: Polymorphism in dihydrochloride salts is frequently driven by the solvent's hydrogen-bonding capacity and the cooling rate. Fast cooling or varying the anti-solvent addition rate can kinetically trap metastable polymorphs. Solution: Establish a strict thermodynamic control strategy. The isothermal hold after seeding (Step 4 in our protocol) is critical—it allows the system to equilibrate to the most thermodynamically stable polymorph. Always use the exact same solvent/anti-solvent ratio and a slow, linear cooling ramp (0.1 °C/min).
References
-
MDPI. "Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation." [Link]
-
National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations."[Link]
- European Patent Office. "Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package [mdpi.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Preventing Cyclopropyl Ring Opening in Pyridine Synthesis
Welcome to the Advanced Synthesis Technical Support Center. As researchers and drug development professionals, you are well aware that the cyclopropyl group is a highly privileged pharmacophore used to enhance metabolic stability, reduce off-target effects, and restrict peptide conformations[1]. However, synthesizing cyclopropyl-substituted pyridines—or building a pyridine ring de novo adjacent to a cyclopropyl group—presents a significant thermodynamic challenge. The cyclopropyl ring harbors approximately 27.5 kcal/mol of angle and torsional strain[2], making it highly susceptible to unintended ring-opening via electrophilic attack, transition-metal catalyzed β -carbon elimination, or radical-induced β -scission[3][4].
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of the cyclopropyl ring during complex heterocycle synthesis.
Troubleshooting Workflow & Mechanistic Divergence
Before diving into specific reaction conditions, it is critical to identify the fundamental pathway causing the ring opening in your specific synthetic strategy.
Troubleshooting workflow for preventing cyclopropyl ring opening.
Frequently Asked Questions (FAQs)
Q1: Why does the cyclopropyl ring open during Pd-catalyzed cross-coupling to halopyridines, and how can I prevent it?
Causality: During Suzuki-Miyaura or Negishi couplings, the catalytic cycle generates an intermediate Pd(II)-cyclopropyl species. Because of the high ring strain, this intermediate is highly prone to β -carbon elimination. If the rate of the desired reductive elimination is slower than β -carbon elimination, the cyclopropyl ring cleaves to form an acyclic alkene byproduct[4]. Furthermore, standard cyclopropylboronic acids are highly unstable and susceptible to protodeboronation, which destroys the starting material before coupling can occur[5].
Solution: You must shift the kinetic balance to heavily favor reductive elimination. Utilizing extremely bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or n -BuPAd 2 ) accelerates reductive elimination by creating a sterically crowded environment around the palladium center[4]. Additionally, replacing boronic acids with potassium cyclopropyltrifluoroborates prevents protodeboronation and provides a slow, controlled release of the active transmetalating species, preserving the strained ring[5].
Mechanistic divergence in Pd-catalyzed cross-coupling of cyclopropyl groups.
Q2: During de novo pyridine synthesis (e.g., condensation of 1,5-diketones), my cyclopropyl substituent undergoes fragmentation. What is the mechanism, and how is it avoided?
Causality: Cyclopropanes—particularly donor-acceptor (D-A) cyclopropanes—are highly polarized. The induced polarization creates a zwitterionic character that is extremely sensitive to electrophilic or nucleophilic attack[2]. In strongly acidic environments (e.g., concentrated HCl often used in classical pyridine condensations), the cyclopropyl ring undergoes protonation followed by nucleophilic ring-opening and fragmentation, often yielding 1,3-dienes instead of the intact cyclopropyl heterocycle[6].
Solution: Avoid strong Brønsted acids. Buffer the reaction or utilize mild Lewis acid catalysis. When utilizing cyclopropyl-substituted precursors, maintaining a pH > 5 or employing mild oxidative cyclization conditions (e.g., iodine/DBU-mediated cyclization) prevents the polarized intermediate from undergoing irreversible C–C bond cleavage[6].
Q3: Can I use photocatalysis to functionalize cyclopropyl pyridines without triggering strain-release ring opening?
Causality: Single-electron transfer (SET) easily oxidizes cyclopropyl-adjacent heteroatoms (like amides or amines) to radical cations. The inherent ring strain drives rapid β -scission (ring opening) of these radical cations to form alkyl radicals[3]. In fact, this radical ring-opening is deliberately exploited in modern methodologies to synthesize pyridines via 6-endo-trig additions of the resulting acyclic radicals[3][7].
Solution: If the cyclopropyl ring must be retained, you must strictly control the redox potentials of your system. Ensure that the excited-state oxidation potential of your photocatalyst is insufficient to oxidize the cyclopropyl-bearing moiety. Alternatively, rely on concerted transition-metal catalyzed C–H activation pathways (e.g., Rh(III) or Ir(III) catalysis) that bypass SET-induced radical intermediates entirely[8].
Quantitative Data: Ligand Effects on Ring Retention
To successfully couple cyclopropyl groups to pyridine cores, ligand selection is the single most critical variable. The table below summarizes the quantitative impact of ligand properties on the retention of the cyclopropyl ring during Pd-catalyzed cross-coupling[4][5].
| Ligand | Electronic Property | Steric Bulk (Relative) | Relative Rate of Reductive Elimination | Cyclopropyl Retention Yield (%) |
| PPh 3 | Neutral | Moderate | Slow | < 20% (Extensive ring opening) |
| dppf | Bidentate | Large | Moderate | 40 - 50% |
| XPhos | Highly Electron-rich | Very Large | Very Fast | > 90% |
| n -BuPAd 2 | Highly Electron-rich | Extremely Large | Very Fast | > 85% |
Self-Validating Experimental Protocol
Suzuki-Miyaura Coupling of Pyridyl Chlorides with Potassium Cyclopropyltrifluoroborate
Objective: Install a cyclopropyl group onto a halopyridine core without triggering β -carbon elimination or protodeboronation[4][5].
Step 1: Reagent Preparation & Setup
-
Charge an oven-dried Schlenk flask with the pyridyl chloride (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), Pd(OAc) 2 (5 mol%), XPhos (10 mol%), and Cs 2 CO 3 (3.0 equiv).
-
Causality: Cs 2 CO 3 is specifically chosen because it provides the necessary basicity to facilitate transmetalation without hydrolyzing the trifluoroborate too rapidly, which would lead to protodeboronation.
-
Validation Checkpoint: Observe the solid mixture. It must be completely free-flowing. Clumping indicates moisture contamination, which will prematurely degrade the boron reagent.
Step 2: Solvent Addition & Deoxygenation
-
Add a degassed mixture of Toluene/H 2 O (10:1, v/v) to the flask under a positive pressure of N 2 .
-
Subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos. An oxidized ligand kills the catalyst, stalling the reaction and allowing thermal degradation (ring opening) of any formed Pd-intermediates.
Step 3: Reaction Execution & In-Process Monitoring
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Validation Checkpoint (1 Hour): Withdraw a 50 μ L aliquot under N 2 . Quench with EtOAc/H 2 O, extract the organic layer, and analyze via GC-MS. The presence of a product peak with an m/z corresponding to [M+cyclopropyl] without a corresponding[M+allyl] byproduct peak confirms that reductive elimination is successfully outcompeting β -carbon elimination.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature. Dilute with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify the cyclopropyl pyridine via flash column chromatography.
References
-
[3] Xue, X.-S., Chen, Y., et al. (2024). Radical 6-Endo Addition Enables Pyridine Synthesis under Metal-Free Conditions. Angewandte Chemie International Edition.
-
[7] List, B. (2024). Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes. Synfacts.
-
[2] Werz, D. B., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances.
-
[6] Various Authors. (2022). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. ResearchGate.
-
[1] Blanchard, N., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters.
-
[8] Cramer, N., et al. (2020). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. MDPI.
-
[4] Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.
-
[5] Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. PMC / Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Handling & Troubleshooting 3-Cyclopropylpyridin-2-amine Dihydrochloride
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly hygroscopic active pharmaceutical ingredients (APIs) and intermediates. 3-Cyclopropylpyridin-2-amine dihydrochloride (CAS 1707367-79-0) is a notoriously challenging compound. While the dihydrochloride salt form drastically enhances aqueous solubility, it introduces severe moisture-scavenging properties that can derail quantitative assays, formulation stability, and synthetic yields[1].
This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure scientific integrity in your workflows.
Part 1: Mechanistic Causality (The "Why")
Why is 3-Cyclopropylpyridin-2-amine dihydrochloride so hygroscopic? The core molecule contains two basic nitrogen centers: the pyridine ring nitrogen and the exocyclic primary amine. In the dihydrochloride form, both nitrogens are protonated. This creates a highly polar, doubly charged cation paired with two small, hard chloride anions.
Chloride ions are exceptionally strong hydrogen-bond acceptors. This high charge density creates a thermodynamic driving force that strongly coordinates atmospheric water molecules into the crystal lattice. If left exposed, the compound will undergo rapid moisture sorption and eventually deliquescence —dissolving entirely in the moisture it has absorbed from the air[1].
Part 2: Quantitative Data & Classification
To implement proper handling controls, we must classify the material's behavior under standard conditions. The table below summarizes the hygroscopicity classifications defined by the United States Pharmacopeia (USP) and their direct impact on this specific dihydrochloride salt[].
| USP Hygroscopicity Class | Criteria (Weight Gain at 25°C / 80% RH) | Impact on 3-Cyclopropylpyridin-2-amine 2HCl | Handling & Storage Requirement |
| Non-hygroscopic | < 0.2% w/w | N/A | Standard ambient handling. |
| Slightly hygroscopic | 0.2% – 2.0% w/w | N/A | Tightly closed containers. |
| Hygroscopic | 2.0% – 15.0% w/w | Typical state upon brief exposure. Causes stoichiometry drift[3]. | Store in a "Dry place" (<40% RH)[4]. |
| Very hygroscopic | > 15.0% w/w | State in humid environments. Leads to severe clumping[3]. | Desiccator storage required. |
| Deliquescent | Absorbs sufficient water to form a liquid | State upon prolonged exposure. Complete loss of crystalline structure. | Glove box (Argon/N₂) handling only. |
Part 3: Frequently Asked Questions (FAQs)
Q1: How does moisture uptake affect my assay calculations? A: Water acts as a "silent diluent." If your API absorbs 5% w/w water from the atmosphere, weighing 10.0 mg actually delivers only 9.5 mg of the active salt. This stoichiometry drift causes systematic errors in downstream biological assays, inaccurate dosing, and reduced synthetic yields[3].
Q2: What are the official guidelines for storing this material? A: According to USP <659> Packaging and Storage Requirements, hygroscopic materials must be stored in a "Dry place," defined as an environment that does not exceed 40% average relative humidity (RH) at 20°C[4]. However, for deliquescent dihydrochloride salts, we strongly recommend storage in a vacuum desiccator or an inert glovebox at <10% RH.
Q3: Can I just dry the material in an oven before use? A: Proceed with extreme caution. While heating removes surface water, excessive heat can cause thermal degradation or salt disproportionation (where the HCl is driven off, leaving the free base)[5]. Vacuum drying at ambient or mildly elevated temperatures (e.g., 40°C) is the preferred, non-destructive method.
Part 4: Troubleshooting Guide
Issue 1: Deliquescence (Powder has turned into a sticky paste)
-
Cause: Exposure to ambient humidity exceeding the critical relative humidity (CRH) of the salt.
-
Solution: Do not attempt to scrape and weigh the paste for quantitative work; discard the compromised aliquot. If the material must be salvaged for non-quantitative synthetic steps, redissolve it in a dry organic solvent (e.g., anhydrous ethanol), dry over molecular sieves, and precipitate using anhydrous ether.
Issue 2: Inconsistent HPLC/LC-MS assay results between batches
-
Cause: Variable moisture content altering the effective molecular weight of the weighed sample.
-
Solution: Perform a Karl Fischer (KF) titration (see Protocol 2) immediately before weighing to determine the exact water content[]. Adjust your mass calculations to account for the measured water fraction to ensure accurate molarity.
Issue 3: Formulation instability or API disproportionation
-
Cause: In solid dosage forms, highly hygroscopic salts can pull moisture from surrounding excipients. This leads to microenvironmental pH shifts, causing the salt to disproportionate and revert to its less soluble free base[1].
-
Solution: Formulate exclusively with non-hygroscopic excipients (e.g., dibasic calcium phosphate) and strictly avoid wet granulation[6]. If instability persists, consider converting the dihydrochloride to a less hygroscopic salt (e.g., succinate or citrate)[7].
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol 1: Controlled Weighing in an Inert Atmosphere
-
Rationale: Prevents the thermodynamic drive of the highly charged dihydrochloride lattice from scavenging atmospheric water during the weighing process.
-
Preparation: Transfer the sealed API vial, a microbalance, and your receiving vessels into a glove box purged with Argon (RH < 5%). Causality: Argon is heavier than air and provides a superior moisture-excluding blanket compared to standard dry air.
-
Equilibration: Allow the balance to stabilize for 30 minutes in the inert atmosphere.
-
Execution: Unseal the vial, weigh the required mass rapidly, and immediately cap both the source vial and the receiving vessel.
-
Validation: Re-weigh the sealed receiving vessel outside the glove box. The mass should remain perfectly stable over 5 minutes. If the mass increases, your vessel seal is compromised.
Protocol 2: Moisture Content Determination via Karl Fischer (KF) Titration
-
Rationale: Provides an exact quantitative measurement of water content to correct stoichiometry calculations[].
-
Sample Prep: Inside a dry box, dissolve 50 mg of the API in 1.0 mL of anhydrous methanol.
-
Titration: Inject 100 µL of the solution into a Coulometric KF titrator.
-
Calculation: Subtract the blank solvent water content from the total reading.
-
Validation: Run a known water standard (e.g., 1.0% H₂O standard solution) before and after your sample to validate electrode sensitivity.
Protocol 3: Free-Basing the Dihydrochloride Salt
-
Rationale: If the hygroscopicity of the dihydrochloride salt makes it unworkable for your formulation, converting it to the free base eliminates the highly charged lattice, drastically reducing moisture uptake[5].
-
Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of HPLC-grade water. Causality: The salt is highly water-soluble due to ion-dipole interactions.
-
Neutralization: Add saturated NaHCO₃ dropwise under stirring until the pH reaches 8.5–9.0. Causality: The pKa of the nitrogens dictates that a mildly basic pH will deprotonate the salt, precipitating the less polar free base.
-
Extraction: Extract the aqueous layer with 3 x 15 mL of ethyl acetate.
-
Drying & Yield: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Check the pH of the remaining aqueous layer. If it has dropped below 8.0, neutralization was incomplete.
Part 6: Workflow Visualization
The following decision tree outlines the logical workflow for handling and mitigating the hygroscopic nature of this API.
Caption: Decision matrix for handling, testing, and formulating highly hygroscopic dihydrochloride APIs.
References
- BOC Sciences. "Hygroscopicity Testing".
- Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain".
- PMC. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals".
- ACS Publications. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches".
- USP-NF. "<659> Packaging and Storage Requirements".
- Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations".
- Pharmaceutical Outsourcing. "Screening and Formulating Drugs as Salts to Improve API Performance".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. uspnf.com [uspnf.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Minimizing side reactions when using aminopyridine salts
Welcome to the Technical Support Center for Aminopyridine Salt Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing unexpected hurdles—ranging from poor regioselectivity to catalyst poisoning—when utilizing 2-, 3-, and 4-aminopyridines. Because these heterocycles possess both nucleophilic amino groups and basic pyridine nitrogens, they are notorious for participating in competing side reactions.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind these side reactions and provide field-proven, self-validating protocols to ensure your syntheses are highly selective and reproducible.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: When using N-aminopyridinium salts for alkene functionalization, I observe poor regioselectivity (mixtures of C2 and C4 alkylation) and significant pyridine waste. How can I suppress these side reactions? The Causality: Traditional Minisci-type additions to pyridines often suffer from poor regiocontrol because the radical intermediates do not strongly differentiate between the C2 and C4/C6 positions. Furthermore, when N-aminopyridinium salts are used merely as prefunctionalized N-radical precursors via single electron transfer (SET), the pyridine moiety is cleaved and lost as chemical waste[1]. The Solution: Transition to using N-aminopyridinium salts as bifunctional reagents under photoredox catalysis. In this self-validating system, the aminyl radical generated from N–N bond fragmentation reacts with the alkene to form a carbon-centered radical. This radical subsequently traps the released pyridine moiety almost exclusively at the C4 position. This radical-polar crossover mechanism eliminates pyridine waste and strictly suppresses C2-alkylation side reactions[1].
Q2: I am attempting partial alkylation to synthesize secondary amines, but I keep getting over-alkylated tertiary amine byproducts. Can aminopyridine salts prevent this? The Causality: Classical amine alkylation suffers from over-alkylation because the resulting secondary amine is more nucleophilic than the primary amine starting material. The Solution: You can utilize N-aminopyridinium salts as "ammonia surrogates" to achieve self-limiting alkylation[2]. Deprotonation of N-aryl-N-pyridinium salts yields a transient, highly nucleophilic pyridinium ylide. Once this ylide undergoes monoalkylation, the resulting intermediate is significantly less nucleophilic than the ylide precursor, strictly enforcing monoalkylation. Subsequent in situ depyridylation yields the pure secondary amine without over-alkylated side products[2].
Q3: During Buchwald-Hartwig cross-coupling of 3-aminopyridine derivatives, my reactions stall, and I observe high levels of unreacted starting material. What is causing this? The Causality: The amidine-like structure of 2- and 3-aminopyridines strongly chelates standard palladium catalysts. This chelation poisons the catalytic cycle by severely hindering the oxidative addition and reductive elimination steps[3]. The Solution: To prevent catalyst deactivation, switch to bulky, electron-rich phosphine ligands such as RuPhos (for secondary amines) or BrettPhos (for primary amines). Additionally, swap weak bases (like Na2CO3) for strong, non-nucleophilic bases like LiHMDS or Cs2CO3 to accelerate the rate-limiting transmetalation step[3].
Section 2: Visual Workflows for Reaction Optimization
Mechanistic pathway of bifunctional N-aminopyridinium salts in photoredox-catalyzed alkene functionalization.
Troubleshooting logic tree for overcoming catalyst poisoning in aminopyridine cross-coupling.
Section 3: Quantitative Optimization Data
Comparing standard conditions against optimized protocols reveals significant improvements in both yield and selectivity when handling aminopyridine derivatives.
| Reaction Type | Substrate / Reagent | Standard Condition (Issue) | Optimized Condition (Solution) | Yield / Selectivity Improvement |
| Alkene Aminopyridylation | N-aminopyridinium salt + Alkene | Thermally-driven Minisci (C2/C4 mixtures, pyridine waste) | Photoredox catalysis (Ir/Ru), Bifunctional reagent | Up to 87% yield, >95% C4-regioselectivity[1][4]. |
| Secondary Amine Synthesis | N-aminopyridinium salt + Alkyl Halide | Direct alkylation of primary amines (Over-alkylation) | Transient pyridinium ylide intermediate (Self-limiting) | >80% yield, strictly monoalkylated product[2]. |
| Buchwald-Hartwig Amination | 3-halo-2-aminopyridine | Pd(PPh3)4 / Na2CO3 (Catalyst poisoning, <20% yield) | Pd pre-catalyst + RuPhos/BrettPhos / LiHMDS | >85% yield, suppressed protodehalogenation[3]. |
Section 4: Step-by-Step Experimental Protocols
Protocol A: Self-Limiting Monoalkylation of N-Aminopyridinium Salts[2]
This protocol validates itself by strictly halting at the monoalkylated stage due to the electronic deactivation of the intermediate.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-aminopyridinium salt (1.0 equiv) and the target alkyl halide (2.0 equiv) in anhydrous acetonitrile (CH3CN).
-
Ylide Generation: Add Cs2CO3 (3.0 equiv) to the mixture.
-
Mechanistic Insight: The base deprotonates the salt to form a highly nucleophilic pyridinium ylide, which initiates the self-limiting monoalkylation.
-
-
Reaction: Stir the mixture at the optimized temperature (typically room temperature to 60 °C, depending on the electrophile) for 16 hours.
-
Depyridylation (In Situ): Introduce Na2CO3 and 15-crown-5 to the reaction vessel to facilitate the cleavage of the N–N bond.
-
Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to isolate the pure secondary amine.
Protocol B: Photoredox-Catalyzed Alkene Aminopyridylation[1][4]
This protocol ensures high atom economy by utilizing both the aminyl and pyridyl fragments of the starting material.
-
Reaction Setup: In a dry vial under an N2 atmosphere, combine the N-aminopyridinium salt (0.075 mmol), the alkene substrate (0.05 mmol), and a mild base (e.g., K3PO4, 0.06 mmol) in 0.5 mL of degassed DMSO.
-
Catalyst Addition: Add the photocatalyst, such as 0.5 mol % [Ir(dFCF3ppy)2(dtbbpy)]PF6.
-
Mechanistic Insight: The Ir-catalyst drives the single-electron transfer (SET) required to cleave the N–N bond without requiring harsh external oxidants that could trigger oxidative side reactions.
-
-
Irradiation: Irradiate the mixture using blue LEDs at room temperature for 3 to 18 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS until the complete consumption of the alkene is observed.
-
Workup: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography to obtain the C4-alkylated aminoethyl pyridine.
Sources
Technical Support Center: Resolving Filtration Challenges with 3-Cyclopropylpyridin-2-amine Dihydrochloride Precipitates
This technical guide is designed for researchers, scientists, and drug development professionals who are working with 3-Cyclopropylpyridin-2-amine dihydrochloride. The isolation of this compound as a dihydrochloride salt can present several challenges, particularly during filtration. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The advice herein is grounded in established principles of chemical engineering and organic chemistry to ensure scientific integrity and practical utility.
Introduction to Filtration of Amine Hydrochloride Salts
The conversion of amine-containing active pharmaceutical ingredients (APIs) into their hydrochloride salts is a common and effective method for purification and improving the physicochemical properties of the molecule.[1] Crystalline salts are often easier to isolate and purify than their free-base counterparts. However, the physical characteristics of the resulting precipitate, such as particle size, morphology, and solubility, can significantly impact the efficiency of filtration and washing. This guide will specifically address these challenges in the context of 3-Cyclopropylpyridin-2-amine dihydrochloride.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the filtration of 3-Cyclopropylpyridin-2-amine dihydrochloride.
Q1: My 3-Cyclopropylpyridin-2-amine dihydrochloride precipitate is extremely fine and passes through the filter paper. What can I do?
This is a common issue when the precipitation process occurs too rapidly, leading to the formation of very small particles. Here are several strategies to address this:
-
Optimize Precipitation Conditions: Slower, more controlled precipitation can lead to the formation of larger, more easily filterable crystals. Try adding the precipitating agent (e.g., HCl in a solvent) dropwise at a lower temperature.
-
Digestion: Allowing the precipitate to stand in the mother liquor, sometimes with gentle heating, can promote the growth of larger crystals at the expense of smaller ones. This process is known as Ostwald ripening.
-
Use a Finer Filter Medium: If optimizing the precipitation is not feasible, consider using a filter paper with a smaller pore size or a sintered glass funnel. Be aware that this will likely slow down the filtration rate.
-
Filter Aid: A thin layer of an inert filter aid, such as Celite® (diatomaceous earth), can be placed over the filter paper to help trap fine particles.
-
Centrifugation: For very fine precipitates that are difficult to filter, centrifugation followed by decantation of the supernatant can be an effective alternative for isolating the solid.
Q2: The filtration of my product is extremely slow. How can I speed it up?
Slow filtration is often a symptom of very fine particles clogging the filter medium. In addition to the suggestions for dealing with fine precipitates (Q1), consider the following:
-
Vacuum Filtration: If not already in use, employing a Büchner funnel with a vacuum flask can significantly increase the filtration speed.
-
Solvent Viscosity: The viscosity of the solvent can impact filtration speed. If possible, ensure the filtration is performed at a temperature where the solvent has a lower viscosity, but be mindful of the compound's solubility.
-
Avoid Excessive Compaction: Do not press down on the filter cake, as this can reduce its porosity and slow down filtration.
Q3: I'm concerned about the purity of my filtered product. What are the best practices for washing the precipitate?
Effective washing is crucial for removing residual impurities from the surface of the crystals. Here are some key principles:
-
Multiple Small Washes: It is more effective to wash the filter cake with several small portions of fresh, cold solvent rather than one large portion.[2]
-
Solvent Selection: The ideal wash solvent is one in which the 3-Cyclopropylpyridin-2-amine dihydrochloride is poorly soluble, but the impurities are readily soluble. A solvent screen is highly recommended.
-
Displacement Wash: After removing the mother liquor, add the wash solvent to the filter cake, gently resuspend the solid (if possible without disturbing the filter paper), and then reapply the vacuum. This is more effective than simply pouring the solvent over the cake.
-
Temperature Control: Use a cold wash solvent to minimize the loss of your product due to dissolution.
Q4: My final product is sticky and difficult to handle after drying. What could be the cause?
A sticky or oily product after drying often points to one of two issues:
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. If the product is exposed to air for an extended period, it can become difficult to handle.
-
Residual Solvent: Incomplete removal of the final wash solvent or the reaction solvent can leave the product feeling damp or sticky.
To address this, ensure the product is dried under high vacuum for a sufficient amount of time. If hygroscopicity is suspected, handle the product in a low-humidity environment, such as a glove box.
Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific filtration problems.
Problem 1: Fine Precipitate Leading to Filtration Breakthrough
This issue arises when the precipitate particles are smaller than the pores of the filter medium, causing a loss of product into the filtrate.
Troubleshooting Workflow: Fine Precipitate
Caption: Decision workflow for troubleshooting fine precipitates.
Detailed Steps:
-
Characterize the Precipitate: Before making changes, observe the precipitate under a microscope if possible to get an idea of the particle size and morphology.
-
Optimize Precipitation (If Feasible):
-
Slower Reagent Addition: Add the HCl solution (or other precipitating agent) very slowly to the solution of the free base. This keeps the level of supersaturation low, which favors crystal growth over nucleation.
-
Temperature Control: Conduct the precipitation at a controlled, often lower, temperature.
-
Stirring: The rate of stirring can influence particle size. Experiment with different stirring speeds.
-
-
Post-Precipitation Techniques:
-
Digestion (Ostwald Ripening): After precipitation is complete, allow the slurry to stir at a constant temperature (room temperature or slightly elevated) for a period of time (e.g., 1-2 hours). This can lead to the dissolution of smaller particles and their redeposition onto larger crystals.
-
-
Alternative Separation Methods:
-
Centrifugation: If filtration remains problematic, centrifuge the mixture to pellet the solid. The supernatant can then be carefully decanted. The solid can then be washed by resuspension in a suitable solvent followed by another round of centrifugation.
-
Filter Aids: Use a pad of Celite® over the filter paper. Be aware that this may complicate product recovery if the product needs to be redissolved.
-
Problem 2: Inefficient Washing and Product Impurity
Residual mother liquor and soluble impurities can be trapped in the filter cake, leading to a product that does not meet purity specifications.
Table 1: Solvent Selection for Washing 3-Cyclopropylpyridin-2-amine Dihydrochloride
| Solvent | Polarity | Expected Solubility of Dihydrochloride Salt | Suitability for Washing | Notes |
| Water | High | High | Poor | Avoid, as it will dissolve the product. |
| Methanol | High | Moderate to High | Poor | Likely to dissolve the product. |
| Ethanol | High | Moderate | Use with caution, very cold | May be suitable if cooled significantly. |
| Isopropanol | Medium | Low | Good | A common choice for washing hydrochloride salts. |
| Acetone | Medium | Low | Good | Often effective for washing polar salts. |
| Ethyl Acetate | Low | Very Low | Excellent | Good for removing less polar impurities. |
| Diethyl Ether | Low | Very Low | Excellent | A good final wash to help dry the product. |
| Hexanes | Non-polar | Insoluble | Excellent | For removing non-polar impurities. |
Note: This table is based on general principles of solubility for amine hydrochloride salts. Empirical testing is essential to determine the optimal solvent for your specific impurities.
Experimental Protocol: Optimized Washing Procedure
-
Initial Deliquoring: Ensure as much of the mother liquor as possible has been removed by vacuum filtration.
-
Break the Vacuum: Release the vacuum to the filter flask.
-
First Wash (Displacement): Add a small volume of cold isopropanol or acetone to the filter cake. Gently slurry the solid with a spatula (being careful not to tear the filter paper).
-
Reapply Vacuum: Apply the vacuum to pull the wash solvent through the cake.
-
Second Wash (Rinsing): With the vacuum still applied, add a second portion of the cold wash solvent, directing the stream to wash the sides of the funnel and the entire surface of the filter cake.
-
Non-polar Wash: For the final wash, consider a non-polar solvent like diethyl ether. This can help to displace the more polar wash solvent and will evaporate quickly, aiding in the drying process.
-
Drying: Dry the filter cake thoroughly under high vacuum.
Troubleshooting Workflow: Inefficient Washing
Caption: Decision workflow for improving washing efficiency.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyclopropylpyridin-2-amine dihydrochloride was not found, related compounds such as cyclopropylamine are known to be flammable liquids and vapors, harmful if swallowed, and can cause severe skin burns and eye damage.[3] Therefore, it is prudent to handle 3-Cyclopropylpyridin-2-amine dihydrochloride with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, such as a fume hood, and avoid creating dust. In case of contact, wash the affected area thoroughly with water.
Conclusion
The successful isolation of 3-Cyclopropylpyridin-2-amine dihydrochloride relies on a systematic approach to precipitation, filtration, and washing. By understanding the underlying principles of crystallization and solid-liquid separation, researchers can effectively troubleshoot common issues such as fine particle formation and inefficient impurity removal. The key to resolving these challenges often lies in careful control of the experimental conditions and the rational selection of solvents.
References
- Pharmaceutical Filtration: Filter Press Methods. (n.d.). Retrieved from NMP. This source provides an overview of different filtration methods used in the pharmaceutical industry.
- Pharmaceutical Filtration. (n.d.). Retrieved from Parker. This article discusses various filtration technologies used in pharmaceutical manufacturing.
- Clarification and filtration. (n.d.). Pharmaceutical Technology I.
- Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (2023, July 26). Retrieved from Meissner.
- Liquid-Solid Separation for Pharmaceutical Applications. (2026, January 3). Retrieved from Micronics, Inc. This article details different liquid-solid separation techniques used in the pharmaceutical sector.
- Safety Data Sheet - Cyclopropyl-d5-amine. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.
- Safety Data Sheet - 1-[5-(trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine hydrochloride. (n.d.). Enamine.
- Study on dechlorination salt characteristics of pickling sludge by a water-washing process. (2024, January 2). RSC Advances. This study provides insights into the efficiency of washing processes for salt removal.
- Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. (n.d.). PMC.
- Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026, January 7). Oreate AI Blog.
Sources
A Researcher's Guide to the 1H NMR Analysis of 3-Cyclopropylpyridin-2-amine Dihydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-Cyclopropylpyridin-2-amine dihydrochloride (2HCl), a compound of interest in medicinal chemistry.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of 3-Cyclopropylpyridin-2-amine features a pyridine ring substituted with an amino group at the 2-position and a cyclopropyl group at the 3-position. The dihydrochloride salt form implies that both the pyridine ring nitrogen and the exocyclic amino group are protonated, bearing a positive charge. This double protonation will have a profound impact on the electronic environment of the molecule and, consequently, its 1H NMR spectrum.
Based on analogous compounds and established NMR theory, the following 1H NMR spectrum for 3-Cyclopropylpyridin-2-amine 2HCl in a suitable deuterated solvent (e.g., DMSO-d6) is predicted:
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~8.2 | Doublet of doublets (dd) | 1H | J = ~5-6 Hz, ~1-2 Hz |
| H-4 | ~7.8 | Doublet of doublets (dd) | 1H | J = ~7-8 Hz, ~1-2 Hz |
| H-5 | ~7.0 | Doublet of doublets (dd) | 1H | J = ~7-8 Hz, ~5-6 Hz |
| -NH3+ | ~9.0 (broad) | Singlet (br s) | 3H | - |
| Py-NH+ | ~14.0 (very broad) | Singlet (br s) | 1H | - |
| H-cyclopropyl (methine) | ~2.2 | Multiplet (m) | 1H | - |
| H-cyclopropyl (methylene) | ~1.1 | Multiplet (m) | 2H | - |
| H-cyclopropyl (methylene) | ~0.9 | Multiplet (m) | 2H | - |
In-Depth Spectral Interpretation
The predicted chemical shifts and multiplicities provide a detailed picture of the molecular structure.
The Aromatic Region (Pyridine Ring Protons)
The protonation of both nitrogen atoms significantly deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to the neutral 2-aminopyridine.
-
H-6: This proton is ortho to the protonated ring nitrogen, leading to a substantial downfield shift, predicted around 8.2 ppm. It will appear as a doublet of doublets due to coupling with H-5 (J ≈ 5-6 Hz) and a smaller coupling with H-4 (J ≈ 1-2 Hz).
-
H-4: Situated para to the protonated ring nitrogen, H-4 is also significantly deshielded, expected around 7.8 ppm. It will present as a doublet of doublets, coupling with H-5 (J ≈ 7-8 Hz) and a smaller long-range coupling to H-6 (J ≈ 1-2 Hz).
-
H-5: This proton is meta to the protonated ring nitrogen and will be the most upfield of the aromatic protons, predicted around 7.0 ppm. It will appear as a doublet of doublets due to coupling with both H-4 (J ≈ 7-8 Hz) and H-6 (J ≈ 5-6 Hz).
The Amino and Pyridinium Protons
The protons on the nitrogen atoms are expected to be significantly deshielded and often exhibit broad signals due to quadrupolar relaxation and exchange with residual water in the solvent.
-
-NH3+: The protons of the ammonium group are anticipated to appear as a broad singlet around 9.0 ppm.
-
Py-NH+: The proton on the pyridinium nitrogen is highly acidic and will likely appear as a very broad singlet far downfield, potentially around 14.0 ppm.
The Aliphatic Region (Cyclopropyl Protons)
The cyclopropyl group introduces a unique set of signals in the upfield region of the spectrum.
-
Methine Proton: The single proton on the carbon attached to the pyridine ring is expected to be a multiplet around 2.2 ppm.
-
Methylene Protons: The two pairs of diastereotopic methylene protons on the cyclopropyl ring will appear as complex multiplets, predicted around 1.1 ppm and 0.9 ppm.
Caption: Molecular structure of 3-Cyclopropylpyridin-2-amine 2HCl with key protons labeled.
Comparative Analysis
3-Cyclopropylpyridin-2-amine 2HCl vs. 2-Aminopyridine
A comparison with the 1H NMR spectrum of the parent compound, 2-aminopyridine, highlights the influence of both the cyclopropyl substituent and protonation.
| Compound | H-6 (ppm) | H-4 (ppm) | H-5 (ppm) | -NH2 (ppm) |
| 2-Aminopyridine | ~8.05 | ~6.47 | ~7.38 | ~4.63 |
| 3-Cyclopropylpyridin-2-amine 2HCl (Predicted) | ~8.2 | ~7.8 | ~7.0 | ~9.0 (-NH3+) |
-
Downfield Shift of Ring Protons: The most striking difference is the significant downfield shift of all pyridine protons in the dihydrochloride salt. This is a direct consequence of the increased electron-withdrawing nature of the doubly protonated heterocyclic system.
-
Effect of the Cyclopropyl Group: The cyclopropyl group at the 3-position will influence the precise chemical shifts of the adjacent protons (H-4) due to its electronic and anisotropic effects.
Dihydrochloride Salt vs. Free Base
Comparing the predicted spectrum of the dihydrochloride salt to the theoretical spectrum of the free base (3-Cyclopropylpyridin-2-amine) reveals the dramatic effects of protonation.
-
Pyridine Ring: In the free base, the pyridine ring protons would be significantly more shielded (further upfield) than in the dihydrochloride salt.
-
Amine Protons: The free base would exhibit a single, broader -NH2 signal, likely around 5-6 ppm, which would integrate to two protons. This is in stark contrast to the two distinct, downfield, and broad signals for the -NH3+ and Py-NH+ groups in the salt.
Experimental Protocol for 1H NMR Analysis
To obtain a high-quality 1H NMR spectrum of 3-Cyclopropylpyridin-2-amine 2HCl, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice due to its ability to dissolve polar salts and its wide chemical shift window.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected signals, from approximately -1 to 15 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Caption: Workflow for the 1H NMR analysis of 3-Cyclopropylpyridin-2-amine 2HCl.
Conclusion
The 1H NMR spectrum of 3-Cyclopropylpyridin-2-amine dihydrochloride is predicted to exhibit a characteristic set of signals that, when properly analyzed, can confirm its structure. The key features are the downfield-shifted aromatic protons due to double protonation and the upfield multiplets of the cyclopropyl group. By understanding the principles outlined in this guide and comparing the obtained spectrum with data from related compounds, researchers can confidently interpret their results and advance their drug discovery and development efforts.
References
-
Taylor & Francis Online: 1H NMR Spectra of Substituted Aminopyridines. This article discusses the substituent effects on the 1H NMR spectra of various aminopyridines, providing a theoretical basis for predicting the influence of the cyclopropyl group. Available at: [Link]
-
Doc Brown's Chemistry: H-1 proton NMR spectrum of cyclopropane. This educational resource provides the 1H NMR spectrum of cyclopropane, offering a reference for the chemical shifts of the cyclopropyl protons. Available at: [Link]
-
AIP Publishing: NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). This research paper details the effects of protonation on the NMR spectrum of pyridine, which is directly applicable to understanding the spectrum of the dihydrochloride salt. Available at: [Link]
Comparative Reactivity Guide: 3-Cyclopropylpyridin-2-amine vs. 3-Isopropylpyridin-2-amine
Introduction & Structural Rationale
As a Senior Application Scientist, selecting the optimal ortho-substituent on a 2-aminopyridine scaffold is a critical decision in drug design and synthetic methodology. While 3-cyclopropylpyridin-2-amine and 3-isopropylpyridin-2-amine may appear structurally similar[1], the transition from an acyclic branched alkyl to a strained cycloalkyl group fundamentally alters the molecule's steric profile, electronic distribution, and metabolic fate.
The isopropyl group is a classic bulky alkyl substituent, providing electron density through standard sigma-bond induction. However, its freely rotating methyl groups create a dynamic steric shield around the adjacent 2-amino group. In contrast, the cyclopropyl group is conformationally restricted. The sp2 -like character of its C-C bonds (Walsh orbitals) allows for hyperconjugation with the pyridine π -system, effectively making the cyclopropyl group a stronger electron donor to the aromatic ring while presenting a "flatter" steric profile in the plane of the ring.
Quantitative Physicochemical Comparison
To objectively compare these two scaffolds, we must evaluate their steric bulk, lipophilicity, and metabolic stability.
| Property | 3-Cyclopropylpyridin-2-amine | 3-Isopropylpyridin-2-amine | Causality / Impact |
| Steric Bulk (A-value) | ~1.14 kcal/mol | 2.15 kcal/mol[2] | Isopropyl's rotating methyls cause severe 1,3-diaxial clashes when constrained; cyclopropyl is "pinned" back, reducing effective bulk[2]. |
| Lipophilicity (Hansch π ) | 1.14[3] | 1.53[3] | The cyclopropyl group reduces overall logP, improving aqueous solubility compared to acyclic alkanes[3]. |
| Metabolic Stability | High (Metabolic Hardener)[4] | Moderate to Low | Higher C-H bond dissociation energy in the cyclopropyl ring resists CYP450 abstraction[4]. |
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)
Because the 3-position is blocked, electrophilic attack (e.g., bromination) on these scaffolds occurs exclusively at the 5-position, directed by the strongly activating 2-amino group. The cyclopropyl variant exhibits faster reaction kinetics. The hyperconjugative electron donation from the cyclopropyl Walsh orbitals stabilizes the Wheland intermediate more effectively than the inductive effect of the isopropyl group. Furthermore, the reduced steric hindrance of the cyclopropyl group allows the 2-amino group to maintain planarity with the pyridine ring, maximizing lone-pair delocalization.
Mechanistic pathway of C5-bromination highlighting steric effects on reaction yields.
Experimental Protocol 1: Self-Validating Comparative Bromination
Objective: Quantify the relative EAS reaction rates of both substrates using quantitative NMR (qNMR). Causality behind choices: Relying on isolated yields introduces purification bias and mass loss. By conducting the reaction directly in an NMR tube with an internal standard, we create a closed, self-validating system that measures absolute kinetic conversion in real-time without workup interference.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mmol of the selected 2-aminopyridine and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of DMF- d7 .
-
Baseline Validation: Acquire a baseline 1 H-NMR spectrum to confirm the exact molar ratio of starting material to the internal standard (integrating the distinct aromatic singlet of the standard at ~6.1 ppm).
-
Initiation: Add 0.105 mmol of N-Bromosuccinimide (NBS) directly to the NMR tube at 0°C to minimize solvent degradation.
-
Kinetic Monitoring: Insert the tube into the NMR spectrometer (pre-shimmed and locked). Acquire spectra every 5 minutes for 1 hour.
-
Data Analysis: Calculate conversion by comparing the integration of the disappearing C5-proton of the starting material against the constant integration of the internal standard.
Pharmacokinetic Profile: Metabolic Hardening
In medicinal chemistry, replacing an isopropyl group with a cyclopropyl group is a classic strategy known as "metabolic hardening"[4]. The tertiary carbon of the isopropyl group is highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation. The cyclopropyl ring, due to its increased s-character, possesses a significantly higher bond dissociation energy (BDE), making hydrogen abstraction by CYP enzymes energetically unfavorable[4].
Step-by-step workflow for evaluating CYP450-mediated intrinsic clearance via LC-MS/MS.
Experimental Protocol 2: Self-Validating Microsomal Clearance Assay
Objective: Determine the intrinsic clearance ( CLint ) of both compounds in Human Liver Microsomes (HLM). Causality behind choices: To ensure the assay's trustworthiness, a high-clearance positive control (Verapamil) must be run in parallel. If Verapamil is not rapidly cleared, it indicates the microsomes have lost enzymatic activity, and any "stable" result for the cyclopropyl derivative is instantly flagged as a false positive.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Substrate Spiking: Add the test compound (Cyclopropyl vs. Isopropyl analog) to achieve a final concentration of 1 µM[4]. In a separate well, spike Verapamil (1 µM) as the positive control.
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH)[4].
-
Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism[4].
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. The cyclopropyl derivative will consistently demonstrate a CLint significantly lower than its isopropyl counterpart.
References
- Source: smolecule.
- Title: 2-(2-Cyclopropylethoxy)ethan-1-amine | Benchchem (Metabolic Hardening)
- Source: masterorganicchemistry.
- Source: nih.
Sources
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Cyclopropylethoxy)ethan-1-amine | Benchchem [benchchem.com]
A Comparative Guide to the UV-Vis Absorption Spectrum of 3-Cyclopropylpyridin-2-amine
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-Cyclopropylpyridin-2-amine. In the absence of direct, published experimental data for this specific molecule, this document establishes a predictive framework grounded in fundamental spectroscopic principles and a robust comparative analysis with structurally related analogues. This approach not only hypothesizes the spectral features of the title compound but also provides researchers with a detailed, field-proven protocol for its empirical validation.
Introduction: The Structural and Spectroscopic Significance
3-Cyclopropylpyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with two key functional groups: an electron-donating amine (-NH₂) group at the 2-position and a cyclopropyl group at the 3-position. The electronic properties of the pyridine core are significantly influenced by these substituents, making UV-Vis spectroscopy an invaluable tool for characterizing its electronic structure.
The absorption of UV-Vis light by a molecule promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which this absorption occurs are directly related to the energy difference between these electronic states. For molecules like 3-Cyclopropylpyridin-2-amine, the most relevant transitions are the π → π* and n → π* transitions associated with the aromatic pyridine ring and the non-bonding electrons of the nitrogen atoms. The position and intensity of these absorption bands provide a unique fingerprint of the molecule's conjugated system and electronic environment.
Theoretical Framework: Predicting an Absorption Profile
The UV-Vis spectrum of an aminopyridine is dominated by electronic transitions within the aromatic system.
-
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the pyridine ring. For pyridine itself, these bands appear below 270 nm.
-
n → π Transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. In pyridine, this transition is observed around 270-280 nm.
The substituents dramatically modulate these transitions:
-
Amine Group (-NH₂): As a potent electron-donating group (auxochrome), the amino group's lone pair of electrons can conjugate with the pyridine π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for π → π* transitions. The result is a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted pyridine.
-
Cyclopropyl Group: The cyclopropyl ring, while a saturated alkyl group, possesses unique electronic properties. Its strained sigma bonds have significant p-character, allowing them to interact with adjacent π-systems through homoconjugation. This interaction can further influence the electronic transitions, though its effect is generally more subtle than that of an amino group.
Based on these principles, we can predict that 3-Cyclopropylpyridin-2-amine will exhibit at least two primary absorption bands, likely shifted to longer wavelengths compared to simple pyridine.
Comparative Analysis with Structural Analogues
To refine our prediction, we will compare the target molecule to its core structural components: 2-aminopyridine and 3-aminopyridine. The key difference lies in the position of the amino group, which alters its resonance interaction with the ring nitrogen.
Caption: Structural comparison of the target compound and its analogues.
Authoritative spectral data for these analogues provides a solid baseline for our analysis. A foundational study by Steck and Ewing (1948) reported the absorption maxima for a series of heterocyclic compounds, which remains a valuable reference.[1]
| Compound | Solvent | λmax 1 (nm) | log ε | λmax 2 (nm) | log ε | Reference |
| 2-Aminopyridine | 95% Ethanol | ~235 | 3.90 | ~302 | 3.58 | [1] |
| 3-Aminopyridine | 95% Ethanol | ~230 | 3.95 | ~290 | 3.32 | [1] |
| Predicted: 3-Cyclopropylpyridin-2-amine | Ethanol | ~235-240 | - | ~305-310 | - | - |
Analysis of Comparative Data:
-
Both 2- and 3-aminopyridine show two distinct absorption bands in ethanol, corresponding to the π → π* and n → π* transitions, which are significantly red-shifted compared to pyridine.
-
2-Aminopyridine exhibits a more pronounced bathochromic shift for its longest-wavelength band (~302 nm) compared to 3-aminopyridine (~290 nm). This is attributable to the direct resonance interaction between the amino group at the 2-position and the ring nitrogen, which enhances electron delocalization.
-
For 3-Cyclopropylpyridin-2-amine , we can hypothesize the following:
-
The primary electronic influence will come from the 2-amino group, suggesting a spectrum more similar to 2-aminopyridine.
-
The cyclopropyl group at the 3-position is expected to introduce a minor, likely bathochromic, shift due to its ability to donate electron density into the π-system.
-
Therefore, we predict the longest wavelength absorption maximum (λmax) for 3-Cyclopropylpyridin-2-amine in ethanol to be slightly longer than that of 2-aminopyridine, likely in the 305-310 nm range.
-
Recommended Experimental Protocol
To empirically determine the UV-Vis absorption spectrum, the following rigorous protocol should be employed. This methodology is designed to be a self-validating system, ensuring accuracy and reproducibility.
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Instrumentation:
-
Utilize a dual-beam UV-Vis spectrophotometer for stability and accuracy.[2] The instrument should be calibrated and have a wavelength range of at least 200-400 nm.
-
-
Solvent Selection & Sample Preparation:
-
Rationale: The choice of solvent can influence the absorption spectrum (solvatochromism). Comparing spectra in solvents of differing polarity provides insight into the nature of the electronic transitions.
-
Procedure:
-
Select at least two UV-grade solvents of different polarities, such as n-hexane (non-polar) and ethanol (polar, protic). Ensure the solvents are transparent in the desired wavelength range.[3]
-
Prepare a stock solution of 3-Cyclopropylpyridin-2-amine by accurately weighing the compound and dissolving it in a known volume of the chosen solvent.
-
Create a dilute working solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the measured absorbance falls within the instrument's linear range (ideally < 1.0 AU).[4]
-
-
-
Measurement:
-
Rationale: A blank measurement corrects for any absorbance from the solvent and the cuvette, isolating the absorbance of the analyte.[5]
-
Procedure:
-
Use a matched pair of quartz cuvettes (as glass absorbs UV light).[5]
-
Fill one cuvette with the pure solvent to serve as the reference (blank).
-
Fill the second cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a baseline correction with the blank cuvette.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
-
-
Data Analysis:
-
The resulting spectrum will plot absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance for each peak (λmax).[6]
-
Record the absorbance value at each λmax. If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).[4]
-
Conclusion and Future Directions
This guide establishes a robust, scientifically-grounded prediction of the UV-Vis absorption spectrum of 3-Cyclopropylpyridin-2-amine. Based on a comparative analysis with 2-aminopyridine and 3-aminopyridine, the compound is expected to exhibit its longest wavelength absorption maximum in ethanol at approximately 305-310 nm . The provided experimental protocol offers a clear and reliable path for the empirical verification of these predictions.
The study of its solvatochromic behavior—by comparing spectra in polar and non-polar solvents—will provide deeper insights into the electronic transitions and the effect of solute-solvent interactions. This fundamental characterization is a critical step for any application of this molecule in materials science or drug development.
References
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available at: [Link]
-
UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. Available at: [Link]
-
UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]
-
Uv/vis spectra of title compound in ethanol. ResearchGate. Available at: [Link]
-
The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]
-
UV Visible Spectroscopy. BS Publications. Available at: [Link]
-
3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. National Center for Biotechnology Information. Available at: [Link]
-
UV/Vis Spectroscopy Guide. Mettler Toledo. Available at: [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available at: [Link]
-
Experimental UV/Vis spectra of 2 in n‐hexane at two different concentrations. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. Available at: [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Available at: [Link]
-
2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]
-
3-Aminopyridine. SIELC Technologies. Available at: [Link]
-
2-Aminopyridine. SIELC Technologies. Available at: [Link]
-
3-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]
-
3-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]
Sources
Proper Disposal of 3-Cyclopropylpyridin-2-amine dihydrochloride: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Waste Identification: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is crucial. 3-Cyclopropylpyridin-2-amine dihydrochloride, containing a pyridine ring and an amine group, should be handled as a hazardous substance. Pyridine and its derivatives are often harmful if swallowed, come into contact with skin, or are inhaled, and they can cause skin and eye irritation[1]. The cyclopropylamine component also presents significant hazards, including high flammability and the potential to cause severe skin burns and eye damage[2][3].
Therefore, all waste containing 3-Cyclopropylpyridin-2-amine dihydrochloride, including the pure substance, contaminated labware (e.g., spatulas, weigh boats), and used personal protective equipment (PPE), must be classified and managed as hazardous chemical waste[1][4]. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash[4].
Key Hazard Considerations:
| Hazard Category | Associated Risks | Rationale for Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed[2][5]. | Prevents accidental poisoning through ingestion. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation[2][5][6]. | Requires use of appropriate gloves and protective clothing to prevent chemical burns. |
| Eye Damage/Irritation | Causes serious eye damage[2][5][6]. | Mandates the use of chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled[2][5][6]. | Necessitates handling in a well-ventilated area, preferably a chemical fume hood. |
| Flammability | Related compounds are highly flammable[2][3]. | Requires storage and handling away from ignition sources. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling 3-Cyclopropylpyridin-2-amine dihydrochloride and its associated waste. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield[7]. Standard safety glasses are not sufficient.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse[6][7].
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure[4]. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary[3][7].
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection, storage, and disposal of 3-Cyclopropylpyridin-2-amine dihydrochloride waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect unadulterated 3-Cyclopropylpyridin-2-amine dihydrochloride, as well as contaminated items like weighing paper, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, sealable lid[1][4].
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams[1].
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[1].
Step 2: Labeling
Accurate and clear labeling is a cornerstone of safe waste management and is required by regulatory bodies like OSHA.
-
All waste containers must be clearly labeled with the words "Hazardous Waste "[4].
-
The full chemical name, "3-Cyclopropylpyridin-2-amine dihydrochloride ," must be written on the label[4].
-
Include the date when the waste was first added to the container and the approximate quantity[1].
Step 3: Storage
Temporary storage of hazardous waste in the laboratory must be done in a manner that minimizes risks.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[1].
-
This storage area should be away from sources of ignition, heat, and direct sunlight[4].
-
Ensure that the storage location has secondary containment to control any potential leaks or spills.
Step 4: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated[4].
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill[4][7].
-
Collect the Absorbed Material: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container[7].
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must also be collected as hazardous waste[1].
Step 5: Final Disposal
The final disposal of 3-Cyclopropylpyridin-2-amine dihydrochloride waste must be handled by professionals.
-
Contact Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][8].
-
Incineration: For pyridine-based compounds, high-temperature incineration is a common and effective disposal method[9]. However, the specific disposal method will be determined by the licensed disposal facility in accordance with local, state, and federal regulations[9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 3-Cyclopropylpyridin-2-amine dihydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
